MK-571-d6 Sodium Salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAYQOBPAXEYLI-TXHXQZCNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-])C([2H])([2H])[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN2NaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to MK-571-d6 Sodium Salt: A Potent Tool for Probing Cysteinyl Leukotriene and MRP Signaling
This guide provides a comprehensive technical overview of MK-571-d6 Sodium Salt, a deuterated analog of the potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, MK-571. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, mechanism of action, and practical applications of this critical research tool, with a special focus on the strategic advantages conferred by its isotopic labeling.
Section 1: Foundational Pharmacology and Rationale for Deuteration
MK-571 is a well-established and selective antagonist of the CysLT1 receptor, a key player in the inflammatory cascade.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators that, upon binding to CysLT1, trigger a range of pathophysiological responses, including bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment.[3][4] By competitively blocking the binding of these ligands, particularly LTD₄, to the CysLT1 receptor, MK-571 effectively mitigates these pro-inflammatory signals.[1][5]
Beyond its primary role as a CysLT1 antagonist, MK-571 is also recognized as a potent inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1.[6] This ATP-binding cassette (ABC) transporter is implicated in the cellular efflux of a wide array of substrates, including chemotherapeutic agents, and its inhibition is a key area of investigation in overcoming multidrug resistance in cancer.[7]
The Advent of this compound: A Strategic Enhancement
The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the MK-571 molecule to create this compound offers significant advantages, primarily in the realm of analytical chemistry.[8] This isotopic labeling serves a critical function in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.[9] When used as an internal standard, MK-571-d6 co-elutes with the non-labeled MK-571, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[10][11] This is indispensable for pharmacokinetic and metabolic studies where precise concentration measurements are paramount.
Section 2: Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | 5-(3-(2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-8-(dimethyl-d6-carbamoyl)-4,6-dithiaoctanoic acid sodium salt | N/A |
| CAS Number | 1263184-04-8 | [8] |
| Molecular Formula | C₂₆H₂₀D₆ClN₂NaO₃S₂ | N/A |
| Molecular Weight | ~543.1 g/mol (anhydrous basis) | Calculated |
| Purity | Typically ≥98% | N/A |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Water | [12] |
| Storage | Store at -20°C, protected from light and moisture | [1][5] |
Note: The molecular weight is an approximation based on the addition of six deuterium atoms to the molecular weight of the non-deuterated sodium salt.
Preparation and Storage of Stock Solutions:
For optimal results, it is recommended to prepare stock solutions of this compound in high-purity DMSO or sterile water. For long-term storage, aliquoting the stock solution into single-use vials is advisable to prevent repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
Section 3: Mechanism of Action - A Dual Inhibitor
This compound retains the dual inhibitory mechanism of its non-deuterated counterpart, targeting both the CysLT1 receptor and the MRP1 transporter.
Antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1)
The binding of cysteinyl leukotrienes to the G-protein coupled CysLT1 receptor initiates a signaling cascade that leads to increased intracellular calcium levels and the activation of downstream inflammatory pathways.[3][13] MK-571 acts as a competitive antagonist, preventing this interaction and thereby blocking the physiological effects of leukotrienes.
Diagram of the Cysteinyl Leukotriene Signaling Pathway and MK-571 Inhibition
Caption: MK-571-d6 competitively antagonizes the CysLT1 receptor.
Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1)
MRP1 is an ATP-dependent efflux pump that actively transports a variety of molecules, including conjugated drugs and inflammatory mediators, out of the cell. MK-571 has been shown to be a potent inhibitor of MRP1-mediated transport, and this activity is retained by its deuterated analog.[6] This inhibition leads to the intracellular accumulation of MRP1 substrates.
Diagram of MRP1 Inhibition by MK-571
Caption: MK-571-d6 inhibits the efflux function of the MRP1 transporter.
Section 4: Experimental Protocols and Applications
This compound is a versatile tool with applications in various in vitro and in vivo experimental settings.
In Vitro Assay: CysLT1 Receptor Antagonism via Calcium Mobilization
This protocol outlines a representative fluorescence-based assay to measure the antagonistic activity of MK-571-d6 on the CysLT1 receptor by monitoring intracellular calcium mobilization.
Principle: Activation of the Gq-coupled CysLT1 receptor by an agonist (e.g., LTD₄) leads to a transient increase in intracellular calcium concentration.[13] This can be detected using a calcium-sensitive fluorescent dye. Pre-incubation with MK-571-d6 will inhibit this calcium flux in a dose-dependent manner.
Materials:
-
Cells expressing the CysLT1 receptor (e.g., CHO-K1 or HEK293 stable cell lines)
-
Cell culture medium
-
Leukotriene D₄ (LTD₄)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Step-by-Step Methodology:
-
Cell Seeding: Seed CysLT1-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer. Remove the cell culture medium from the wells and add the dye loading buffer. Incubate for 1 hour at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a stock solution of the agonist, LTD₄.
-
Antagonist Incubation: After the dye loading incubation, carefully remove the loading buffer and add the different concentrations of MK-571-d6 to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read). After establishing a baseline reading, inject the LTD₄ solution into the wells and continue recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the dose-response curve for MK-571-d6 inhibition of the LTD₄-induced calcium signal to determine the IC₅₀ value.
In Vitro Assay: MRP1 Inhibition via Chemosensitivity Assay (MTT Assay)
This protocol describes how to assess the ability of MK-571-d6 to reverse MRP1-mediated multidrug resistance using a colorimetric MTT assay.[7]
Principle: The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15][16][17] In MRP1-overexpressing cancer cells, co-treatment with an MRP1 substrate (e.g., a chemotherapeutic drug) and an MRP1 inhibitor like MK-571-d6 will increase the intracellular concentration of the drug, leading to decreased cell viability compared to treatment with the drug alone.[7]
Materials:
-
MRP1-overexpressing cancer cell line and its parental sensitive cell line
-
Cell culture medium
-
Chemotherapeutic agent that is a substrate for MRP1 (e.g., vincristine, doxorubicin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at ~570 nm
Step-by-Step Methodology:
-
Cell Seeding: Seed both the MRP1-overexpressing and parental cell lines into 96-well plates at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound. Include appropriate controls (untreated cells, cells treated with MK-571-d6 alone). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves for the chemotherapeutic agent with and without MK-571-d6 to determine the IC₅₀ values. A significant decrease in the IC₅₀ in the presence of MK-571-d6 indicates the reversal of MRP1-mediated resistance.
Section 5: Conclusion and Future Perspectives
This compound is an invaluable tool for researchers investigating the roles of the CysLT1 receptor and the MRP1 transporter in health and disease. Its dual inhibitory activity, combined with the analytical advantages of deuterium labeling, makes it a superior choice for a wide range of in vitro and in vivo studies. The detailed protocols provided in this guide serve as a starting point for the design and execution of robust and reproducible experiments. As our understanding of the intricate signaling pathways governed by leukotrienes and the complexities of multidrug resistance continues to evolve, the utility of precise and reliable chemical probes like this compound will undoubtedly continue to grow, paving the way for new therapeutic discoveries.
References
-
AdooQ Bioscience. MK-571 sodium salt. Adooq.com. Accessed January 29, 2024. [Link]
-
Chemsrc. This compound. Chemsrc.com. Accessed January 29, 2024. [Link]
-
BioChemPartner. MK-571 sodiuM salt. Biochempartner.com. Accessed January 29, 2024. [Link]
-
ResearchGate. Calcium mobilization responses to cysLTs. Researchgate.net. Accessed January 29, 2024. [Link]
-
Gekeler V, Boer R, Ise W, et al. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochem Biophys Res Commun. 1995;208(1):345-352. [Link]
-
ResearchGate. (A) The leukotriene signaling pathway. Leukotrienes arise from... Researchgate.net. Accessed January 29, 2024. [Link]
-
Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. Moleculardevices.com. Accessed January 29, 2024. [Link]
-
ResearchGate. MTT Assay Protocol. Researchgate.net. Accessed January 29, 2024. [Link]
-
University of Pennsylvania. CALCIUM FLUX PROTOCOL. Med.upenn.edu. Accessed January 29, 2024. [Link]
-
ResearchGate. (PDF) Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. Researchgate.net. Accessed January 29, 2024. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Clytetec.com. Accessed January 29, 2024. [Link]
-
Mouse Genome Informatics. leukotriene signaling pathway Gene Ontology Term (GO:0061737). Informatics.jax.org. Accessed January 29, 2024. [Link]
-
Margolskee DJ, Bodson D, Sciberras D, et al. Plasma drug profiles and tolerability of MK-571 (L-660,711), a leukotriene D4 receptor antagonist, in man. J Clin Pharmacol. 1991;31(12):1106-1112. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Ncbi.nlm.nih.gov. Accessed January 29, 2024. [Link]
-
ResearchGate. Leukotriene biosynthesis pathway and receptor recognition. Leukotrienes... Researchgate.net. Accessed January 29, 2024. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche.com. Accessed January 29, 2024. [Link]
-
Al-Masri M, Al-Adham I, Al-Qirim T, et al. Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. Molecules. 2023;28(13):5087. [Link]
-
Wang T, Li Z, Locuson C, et al. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discov. 2015;20(6):746-756. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Creative-bioarray.com. Accessed January 29, 2024. [Link]
-
Raiber EA, Sriram D, Iyer KS. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications. Methods Mol Biol. 2018;1679:15-26. [Link]
-
Slideshare. Leukotrienes. Slideshare.net. Accessed January 29, 2024. [Link]
-
ResearchGate. Leukotriene biosynthesis pathway. Various stimuli trigger the... Researchgate.net. Accessed January 29, 2024. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Leukotrienes | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:1263184-04-8 | Chemsrc [chemsrc.com]
- 9. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MK-571 sodium | Leukotriene Receptor | LTR | TargetMol [targetmol.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. clyte.tech [clyte.tech]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Certificate of Analysis for MK-571-d6 Sodium Salt
A Technical Guide for Bioanalytical Validation
Introduction
In the high-stakes environment of drug metabolism and pharmacokinetics (DMPK), the integrity of quantitative data rests heavily on the quality of the Internal Standard (IS). MK-571-d6 Sodium Salt is the stable isotope-labeled analog of MK-571, a potent leukotriene D4 (LTD4) receptor antagonist and a specific inhibitor of Multidrug Resistance Proteins (MRP1/ABCC1 and MRP4/ABCC4).[1]
For bioanalytical scientists, this compound is not merely a reagent; it is the normalization anchor for LC-MS/MS assays.[1] It corrects for variability in extraction recovery, transfer losses, and, most critically, matrix effects (ionization suppression/enhancement).
This guide deconstructs the Certificate of Analysis (CoA) for MK-571-d6, translating static specifications into actionable laboratory protocols.
Part 1: The Anatomy of the CoA
A Certificate of Analysis for a deuterated standard contains specific parameters that differ from non-labeled compounds. Misinterpreting these can lead to quantitation errors of 5–10% or more.[1]
Chemical Identity & Structure
-
Systematic Name: Sodium (E)-3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-((3-(dimethyl-d6-carbamoyl)propyl)thio)propanoate.[1]
-
Molecular Formula: C₂₆H₂₀D₆ClN₂NaO₃S₂ (Salt form)[1]
-
Molecular Weight: ~543.11 g/mol (Note: This varies slightly based on the exact position of deuterium, but typically the dimethyl group is labeled:
).
Critical CoA Specifications
| Parameter | Specification | Technical Implication |
| Chemical Purity (HPLC) | ≥ 98% | The absence of synthesis byproducts.[1] Impurities here can cause "ghost peaks" in the chromatogram that may co-elute with the analyte. |
| Isotopic Enrichment | ≥ 99% deuterated forms (d6) | Critical: This measures the percentage of the population that actually contains deuterium. |
| Protium Content (d0) | < 0.5% (Ideal) | The "d0" contribution is the amount of non-labeled MK-571 present.[1] High d0 levels in the IS will contribute to the analyte signal, causing positive bias in the Lower Limit of Quantification (LLOQ). |
| Stoichiometry (Salt) | Sodium (1:1 typically) | You must correct for the sodium mass when calculating the concentration of the free acid active moiety. |
| Water Content | Variable (Hygroscopic) | Sodium salts absorb atmospheric water.[1] The CoA value (e.g., Karl Fischer titration) is valid only at the time of packaging. |
Part 2: Biological Context & Mechanism[1][2]
Understanding why MK-571 is used often dictates how the assay is set up.[1] MK-571 is frequently used in transporter inhibition assays (vesicular transport or monolayer efflux) to identify substrates of MRP1 and MRP4.[1]
Mechanism of Action: MRP Inhibition
The following diagram illustrates the role of MK-571 in blocking the ATP-dependent efflux of substrates (like anionic drugs or leukotrienes) from the cell.[2][3]
Figure 1: MK-571 competitively inhibits Multidrug Resistance Proteins (MRP), preventing substrate efflux and causing intracellular accumulation.[1]
Part 3: Experimental Protocol (Self-Validating)
Stock Solution Preparation
The most common error in using salt-form standards is failing to correct for the salt and purity.
The Correction Factor Equation:
However, for a CoA-based preparation, we simplify to the Purity-Corrected Concentration :
Protocol:
-
Equilibrate: Allow the MK-571-d6 vial to reach room temperature before opening to prevent condensation (it is hygroscopic).
-
Solvent Choice: MK-571 sodium salt is soluble in water (>10 mg/mL), DMSO, and Methanol.[1]
-
Recommendation: Use DMSO for the primary stock (1–10 mM) to ensure long-term stability and prevent hydrolysis.[1]
-
-
Weighing: Weigh approximately 1 mg of the standard into a tared amber glass vial. Record the exact mass (e.g., 1.05 mg).
-
Dissolution: Add DMSO to achieve a free-acid normalized concentration.
Example Calculation:
-
Weighed Mass: 1.05 mg[1]
-
CoA Chemical Purity: 98.5%[1]
-
MW Ratio (Salt/Free Acid):
[1] -
Target Conc: 1.0 mg/mL (Free Acid basis)[1]
LC-MS/MS Workflow with Internal Standard
The d6-analog must be spiked into the biological matrix before any extraction takes place.[1]
Figure 2: The Internal Standard workflow. Spiking early corrects for extraction efficiency and matrix effects downstream.
Part 4: Quality Assurance & Troubleshooting
Isotopic Interference Check (The "Blank" Test)
Before running study samples, you must validate the CoA's claim of isotopic purity experimentally.
-
Test A (d0 Interference): Inject a high concentration of the IS (MK-571-d6) alone.[1] Monitor the transition for the analyte (MK-571).
-
Acceptance Criteria: The signal in the analyte channel should be < 20% of the LLOQ signal. If it is higher, the "d0" content in your IS is too high, or fragmentation crosstalk is occurring.
-
-
Test B (Reverse Interference): Inject the ULOQ (Upper Limit of Quantification) of the analyte (MK-571) alone.[1] Monitor the IS channel.
-
Acceptance Criteria: Signal in the IS channel should be < 5% of the typical IS response.
-
Stability
-
Solid State: Store at -20°C, desiccated. Stable for >2 years if kept dry.[1]
-
Solution: DMSO stocks are stable at -20°C for 6 months. Aqueous dilutions should be prepared fresh daily due to potential ester hydrolysis or oxidation of the sulfur moiety.
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][4][5][6] [Link]
-
Jones, T. R., et al. (1989).[1][7] Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist.[1][7] Canadian Journal of Physiology and Pharmacology, 67(1), 17-28.[1][7] [Link]
-
Gekeler, V., et al. (1995).[1] The specific leukotriene receptor antagonist MK-571 is a potent inhibitor of the multidrug resistance protein (MRP) and the multidrug resistance-associated protein (MRP).[1] Biochemical and Biophysical Research Communications.[1]
-
Ruiz, I., et al. (2020).[1][8] MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication.[1][8] Antimicrobial Agents and Chemotherapy, 64(6).[1] [Link]
Sources
- 1. MK-571 sodium salt hydrate 95 (HPLC) CAS 115103-85-0 [sigmaaldrich.com]
- 2. access.portico.org [access.portico.org]
- 3. scbt.com [scbt.com]
- 4. hhs.gov [hhs.gov]
- 5. database.ich.org [database.ich.org]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. This compound | CAS#:1263184-04-8 | Chemsrc [chemsrc.com]
- 8. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
MK-571 vs MK-571-d6 structural differences
Technical Whitepaper: Comparative Analysis of MK-571 and its Deuterated Isotopologue MK-571-d6
Executive Summary
This technical guide delineates the structural, physicochemical, and functional distinctions between MK-571 (L-660,711), a potent leukotriene receptor antagonist and multidrug resistance protein (MRP) inhibitor, and its stable isotope-labeled analog, MK-571-d6 .[1] While MK-571 serves as a critical pharmacological tool for probing inflammatory pathways and transporter kinetics, MK-571-d6 is engineered exclusively as a quantitative internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[1] This document provides researchers with the mechanistic rationale, structural architecture, and validated protocols necessary to utilize both compounds effectively.
Part 1: Chemical & Structural Architecture[1]
The fundamental difference between these two compounds lies in the isotopic substitution of protium (
Structural Comparison
-
MK-571 (Analyte): Contains a standard dimethylamino group [
].[1] -
MK-571-d6 (Internal Standard): The six hydrogen atoms on the dimethylamino group are replaced by deuterium [
], resulting in a mass shift of +6.037 Da.[1]
Table 1: Physicochemical Specifications
| Feature | MK-571 (Native) | MK-571-d6 (IS) |
| CAS Number | 115104-28-4 (Na salt) | N/A (Isotopologue) |
| Molecular Formula | ||
| Monoisotopic Mass | 514.12 Da | 520.16 Da |
| Precursor Ion (M+H)+ | 515.1 | 521.1 |
| Primary Application | CysLT1 Antagonist / MRP Inhibitor | LC-MS/MS Internal Standard |
Visualization of Isotopic Labeling
The following diagram illustrates the structural relationship, highlighting the specific site of deuteration on the dimethylamino tail.
Figure 1: Structural comparison highlighting the hexadeuterated dimethylamino terminus in MK-571-d6.[1]
Part 2: Pharmacological Context (MK-571)[1]
To interpret data generated using MK-571, one must understand its dual mechanism of action.[1] It is not merely a receptor antagonist but also a potent transporter inhibitor, which can confound pharmacokinetic studies if not accounted for.
Mechanism of Action
-
CysLT1 Antagonism: MK-571 competitively blocks the Cysteinyl Leukotriene 1 receptor, preventing Leukotriene D4 (LTD4) from triggering bronchoconstriction and inflammatory signaling.[1]
-
MRP Inhibition: It inhibits Multidrug Resistance Proteins (specifically MRP1/ABCC1 and MRP4/ABCC4), blocking the ATP-dependent efflux of organic anions.[1] This property is often exploited to increase the intracellular retention of chemotherapeutic agents or fluorescent dyes (e.g., Calcein-AM).[1]
Figure 2: Dual mechanism of MK-571 acting on GPCR signaling and ATP-binding cassette transporters.[1]
Part 3: Bioanalytical Application (MK-571-d6)[1]
MK-571-d6 is the "Gold Standard" internal standard for quantifying MK-571 because it corrects for variability in extraction recovery and matrix effects (ion suppression/enhancement).[1]
Why Deuterium (d6)?
-
Co-Elution: Deuterium has a minimal isotope effect on lipophilicity. Therefore, MK-571-d6 co-elutes with MK-571 on reverse-phase chromatography (C18), ensuring both compounds experience the exact same matrix suppression at the moment of ionization.[1]
-
Mass Resolution: A +6 Da shift prevents "cross-talk" (isotopic overlap).[1] The natural M+6 isotope abundance of native MK-571 is negligible, ensuring the signal in the IS channel is purely from the d6 spike.
LC-MS/MS Protocol (Self-Validating System)[1]
Objective: Quantify MK-571 in plasma using MK-571-d6 as the Internal Standard.
Reagents:
-
Stock A: MK-571 (1 mg/mL in DMSO).[1]
-
Stock B (IS): MK-571-d6 (100 µg/mL in DMSO).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Workflow:
-
Sample Prep: Aliquot 50 µL plasma.
-
IS Spike: Add 10 µL of Working IS Solution (500 ng/mL MK-571-d6). Critical: This step must occur before protein precipitation to correct for extraction loss.
-
Precipitation: Add 200 µL cold Acetonitrile. Vortex 30s. Centrifuge 10,000 x g for 10 min.
-
Injection: Inject 5 µL of supernatant onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
MS/MS Transitions (MRM Mode):
| Compound | Polarity | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |
| MK-571 | Positive (ESI+) | 515.1 | 304.1 | 30 | 25 |
| MK-571-d6 | Positive (ESI+) | 521.1 | 310.1 | 30 | 25 |
*Note: The product ion 304.1 typically corresponds to the quinoline-vinyl-phenyl fragment.[1] Since the d6 label is on the dimethylamino tail (which is lost or retained depending on the specific fragmentation pathway chosen), one must verify if the product ion retains the label. If the fragment is the quinoline core (lacking the amine tail), the product ion would be identical (304.1). In that case, specificity relies entirely on the precursor mass separation. If the fragment retains the amine tail, the product would be 310.1. Validation Step: Always run a product ion scan of the d6 standard to confirm the specific transition.
Figure 3: Quantitative workflow utilizing MK-571-d6 to normalize matrix effects.
References
-
Mechanism of Action (CysLT1): Lynch, K. R., et al. (1999).[1] "Characterization of the human cysteinyl leukotriene CysLT1 receptor." Nature, 399(6738), 789-793.[1]
-
MRP Inhibition: Gekeler, V., et al. (1995).[1] "The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance." Biochemical and Biophysical Research Communications, 208(1), 345-352.[1]
-
LC-MS/MS Methodologies: FDA Guidance for Industry. (2018).[1] "Bioanalytical Method Validation." U.S. Department of Health and Human Services.
-
MK-571 Chemical Data: PubChem Compound Summary for CID 5311089, MK-571. National Center for Biotechnology Information.
Sources
Technical Guide: Deuterated Internal Standards in Quantitative Mass Spectrometry
Executive Summary
In quantitative LC-MS/MS, the accuracy of data is inextricably linked to the quality of the internal standard (IS). While Stable Isotope Labeled (SIL) standards are the regulatory gold standard for compensating for matrix effects and recovery losses, they are not magic bullets.
This guide moves beyond the basic instruction of "add an internal standard" to explore the physicochemical nuances of deuterated standards (d-IS) . It addresses the critical "Deuterium Isotope Effect"—a phenomenon where deuterium substitution alters chromatographic retention—and provides a self-validating workflow to ensure regulatory compliance with FDA and EMA bioanalytical guidelines.
The Physics of Deuterium: Why It Matters
To use deuterated standards effectively, one must understand how a Carbon-Deuterium (C-D) bond differs from a Carbon-Hydrogen (C-H) bond. These micro-differences drive the macro-behavior observed in chromatography and mass spectrometry.
Vibrational Energy and Lipophilicity
The C-D bond is shorter and stronger than the C-H bond due to the higher mass of the deuterium nucleus, which lowers the zero-point vibrational energy.
-
Bond Strength: C-D bonds are more resistant to homolytic cleavage. This can sometimes alter fragmentation patterns in MS/MS compared to the analyte.
-
Lipophilicity: The C-D bond has a slightly smaller molar volume and lower polarizability than the C-H bond. In Reverse Phase Chromatography (RPC), this results in deuterated compounds being slightly less lipophilic than their non-deuterated analogs.
The "Deuterium Isotope Effect" in Chromatography
This is the most critical technical challenge. Because the d-IS is less lipophilic, it often elutes earlier than the target analyte on C18 columns.
-
The Risk: If the retention time (RT) shift is significant, the d-IS may elute outside the specific window of matrix suppression that affects the analyte. If the analyte elutes at 2.5 min (high suppression zone) and the d-IS elutes at 2.4 min (lower suppression zone), the IS will fail to compensate for the matrix effect, leading to inaccurate quantitation.
Strategic Selection of Standards
Not all deuterated standards are created equal.[1] Use the following criteria to select a standard that ensures assay robustness.
Table 1: Selection Criteria for Deuterated Standards
| Parameter | Requirement | Scientific Rationale |
| Mass Shift | Minimum M+3 Da (ideally M+5 or greater) | Prevents "Cross-Talk." Natural isotopic abundance (¹³C) of the analyte can contribute signal to the M+1 and M+2 channels. A shift of +3 Da ensures the IS signal is distinct from the analyte's isotope envelope. |
| Label Position | Non-Exchangeable Sites | Avoid labeling on O, N, or S atoms (e.g., -OH, -NH₂). Deuterium on these sites exchanges rapidly with solvent protons (H/D exchange), causing the mass shift to disappear. Label only on Carbon backbones. |
| Metabolic Stability | Avoid Metabolic "Soft Spots" | If the label is placed on a position subject to rapid metabolism (e.g., hydroxylation site), the IS may degrade differently than the analyte in incurred samples, biasing results. |
| Isotopic Purity | > 99 atom % D | High purity prevents the IS from contributing signal to the analyte's quantitation channel (M+0), which would artificially elevate the LLOQ (Lower Limit of Quantitation). |
Experimental Workflow & Protocols
Protocol: Solubility and Stock Preparation
-
Objective: Prevent precipitation-induced errors which are often mistaken for instrument drift.
-
Step 1: Dissolve the d-IS in a solvent with high solubility power (e.g., 100% DMSO or Methanol) to create a high-concentration stock (e.g., 1 mg/mL).
-
Step 2: Create a working solution by diluting into a solvent composition that matches the initial mobile phase of your LC method (e.g., 50:50 Methanol:Water).
-
Step 3 (Critical): Verify that the d-IS does not precipitate upon contact with the biological matrix. Spike the working solution into the blank matrix and centrifuge; analyze the supernatant to confirm 100% recovery.
Protocol: Assessing the Deuterium Effect (RT Shift)
-
Objective: Quantify the separation between Analyte and d-IS.
-
Step 1: Prepare a neat solution containing both Analyte and d-IS at equimolar concentrations.
-
Step 2: Inject onto the LC-MS/MS system using a high-resolution gradient (e.g., 5% to 95% B over 10 minutes).
-
Step 3: Calculate the Resolution (
) or simple . -
Acceptance Criteria: If
min (or if peaks do not essentially co-elute), you must perform a Post-Column Infusion experiment to map the matrix suppression zones and ensure both compounds fall within the same ionization environment.
Diagram: The Validation Logic Flow
The following diagram illustrates the decision-making process for validating a deuterated standard.
Caption: Logic flow for validating the suitability of a deuterated internal standard, emphasizing the critical check for retention time shifts.
Mechanism of Matrix Effect Compensation[2]
The primary role of the d-IS is to normalize variations in ionization efficiency. The diagram below details the "Ideal" vs. "Failed" compensation mechanisms.
Caption: Comparison of ideal co-elution versus the 'Deuterium Effect' where chromatographic separation leads to differential matrix suppression and quantitative error.
Regulatory & Compliance Context
When submitting data to the FDA or EMA, the validation of your internal standard is scrutinized under specific guidelines.[2]
FDA Bioanalytical Method Validation Guidance (2018)
The FDA explicitly states that "Internal standards should be monitored for potential interference."
-
Cross-Talk: You must demonstrate that the IS does not interfere with the analyte (contributing to the blank) and that the analyte at ULOQ (Upper Limit of Quantitation) does not interfere with the IS.
-
Recovery: While absolute recovery doesn't need to be 100%, "the recovery of the IS should be consistent and precise."
EMA Guideline on Bioanalytical Method Validation
The EMA emphasizes the risk of the isotope effect: "The use of stable isotope labeled internal standards is recommended... however, it should be noted that isotope labeling may affect the retention time."[3]
-
Requirement: If a retention time shift is observed, you must provide data proving that the IS still adequately tracks the analyte's response variations.
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| IS Signal Drop over Sequence | H/D Exchange | Check if the label is on an acidic/exchangeable site. Switch to a standard labeled on the carbon skeleton. |
| Analyte Detected in Blank | IS Impurity | The d-IS contains non-labeled (d0) impurities. Obtain a higher purity standard or increase the LLOQ. |
| Non-Linear Calibration | Cross-Talk (Analyte -> IS) | At high concentrations, the analyte's natural isotopes (M+2, M+3) are overlapping with the IS window. Choose an IS with a larger mass shift (e.g., d5 instead of d3). |
References
-
US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bioanalysisforum.jp [bioanalysisforum.jp]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of MK-571 (Sodium Salt) in Biological Matrices
This Application Note is designed as a comprehensive, autonomous technical guide for the LC-MS/MS quantification of MK-571 (Verlukast) and its deuterated internal standard (MK-571-d6). It synthesizes chemical logic, experimental rigor, and practical troubleshooting.
Abstract & Scope
This protocol details the method development and validation for quantifying MK-571 (L-660711), a potent cysteinyl leukotriene receptor antagonist (CysLT1) and multidrug resistance protein (MRP/ABCC) inhibitor. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard (MK-571-d6 ) to ensure rigorous correction for matrix effects and recovery variability.
Target Audience: DMPK scientists, bioanalytical researchers, and toxicology teams. Key Application: Pharmacokinetic (PK) profiling, transporter inhibition assays (MRP1/MRP4), and drug-drug interaction (DDI) studies.
Compound Characterization & Chemical Logic
Understanding the physicochemical properties of MK-571 is the foundation of this protocol. The molecule contains both a lipophilic quinoline moiety and a hydrophilic carboxylic acid tail, creating specific challenges for extraction and chromatography.
| Property | MK-571 (Analyte) | MK-571-d6 (Internal Standard) |
| Formula | C₂₆H₂₇ClN₂O₃S₂ | C₂₆H₂₁D₆ClN₂O₃S₂ |
| MW (Free Acid) | 514.06 g/mol | 520.10 g/mol |
| Form | Sodium Salt (Soluble in water/DMSO) | Sodium Salt |
| pKa | ~4.5 (Carboxylic Acid), ~4.0 (Quinoline N) | Similar |
| LogP | ~4.8 (Highly Lipophilic) | Similar |
| Solubility | DMSO (>50 mg/mL), Water (Low at neutral pH) | Similar |
Scientific Rationale for Internal Standard (IS): The d6-analog (typically deuterated on the dimethyl-amide group) is critical. MK-571 is prone to adsorption on plastic surfaces due to its lipophilicity. The d6-IS mimics this behavior, compensating for non-specific binding losses during sample preparation.
Experimental Design & Sample Preparation
Matrix Selection
-
Plasma/Serum: Primary matrix.
-
Cell Lysate: For MRP inhibition assays.
-
Anticoagulant: K2EDTA is recommended over Heparin to minimize ion suppression in ESI modes.
Extraction Protocol (Liquid-Liquid Extraction - LLE)
While Protein Precipitation (PPT) is faster, LLE is superior for MK-571 to remove phospholipids that cause matrix effects in the quinoline elution region.
Protocol:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Spike: Add 10 µL of MK-571-d6 working solution (500 ng/mL in 50% MeOH). Vortex gently.
-
Acidification: Add 10 µL of 1% Formic Acid.
-
Why? Acidification suppresses the ionization of the carboxylic acid (COOH), driving the molecule into the organic phase.
-
-
Extraction: Add 600 µL of Ethyl Acetate (EtOAc) .
-
Agitation: Vortex for 5 minutes; Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean tube.
-
Dry Down: Evaporate to dryness under N₂ stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (1:1 A:B). Vortex and transfer to LC vial.
LC-MS/MS Method Parameters
Mass Spectrometry Conditions
MK-571 contains a basic quinoline nitrogen and a tertiary amide, making it highly amenable to Positive Electrospray Ionization (ESI+) .
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Waters TQ-XS, Thermo Altis).
-
Spray Voltage: 3500 - 4500 V.
-
Source Temp: 500°C.
MRM Transitions (Critical Optimization Step): Note: Exact collision energies (CE) vary by instrument. The values below are starting points for optimization.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (eV) | Origin of Fragment |
| MK-571 | 515.1 (M+H)⁺ | 442.1 | 50 | 25 | Loss of dimethylamine (-73 Da) |
| MK-571 | 515.1 | 286.1 | 50 | 35 | Quinoline-vinyl moiety cleavage |
| MK-571-d6 | 521.1 (M+H)⁺ | 442.1 | 50 | 25 | Loss of deuterated amine (Neutral loss) |
-
Self-Validation Check: If the d6 label is on the dimethylamine group, the transition 521.1 -> 442.1 (loss of the labeled group) will produce the same product ion as the native compound. If the label is on the propyl chain, the product ion will shift. Always verify the Certificate of Analysis for the specific deuteration position.
Chromatography Conditions[3][4][5]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Load |
| 3.0 | 95 | Elution of MK-571 |
| 4.0 | 95 | Wash |
| 4.1 | 10 | Re-equilibration |
| 5.0 | 10 | End |
Method Validation & Quality Control
To ensure Trustworthiness and Integrity , the method must pass the following criteria (FDA/EMA Bioanalytical Guidelines):
-
Linearity: Calibration curve from 1 ng/mL to 1000 ng/mL. (R² > 0.99).
-
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Signal should be < 20% of LLOQ.[3]
-
Troubleshooting: MK-571 is "sticky." If carryover persists, use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.
-
-
Matrix Effect: Compare post-extraction spike vs. neat solution.
-
Calculation: ME (%) = (Area_matrix / Area_neat) x 100. Values between 85-115% are acceptable.
-
Visualization: Workflow & Mechanism
The following diagram illustrates the logical flow of the extraction and the fragmentation mechanism used for detection.
Caption: Workflow for MK-571 extraction and MRM transition logic (Parent 515.1 -> Fragment 442.1).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion Suppression | Switch from PPT to LLE; Check phospholipids. |
| Peak Tailing | Column Overloading or pH | Ensure Mobile Phase is acidic (pH < 3) to keep COOH protonated. |
| High Backpressure | Precipitation in lines | MK-571 Na-Salt is less soluble in high % ACN. Ensure gradient mixing is gradual. |
| Non-Linearity | Adsorption | Use low-binding polypropylene plates/tubes. |
References
-
Depré, M., et al. (1992). "Plasma drug profiles and tolerability of MK-571 (L-660711), a leukotriene D4 receptor antagonist, in man." European Journal of Clinical Pharmacology.
-
Jones, T. R., et al. (1989). "Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist." Canadian Journal of Physiology and Pharmacology.
-
Sigma-Aldrich. "MK-571 Sodium Salt Hydrate Product Information."[4]
-
MedChemExpress. "MK-571 Technical Data and Biological Activity."
-
Tocris Bioscience. "MK 571 Product Information and Solubility."
Disclaimer: This protocol is for research use only. All MRM transitions should be optimized on the specific instrument used.
Sources
Application Note: Quantitative Analysis of Cysteinyl Leukotrienes in Biological Matrices using Stable Isotope Dilution LC-MS/MS with MK-571-d6
Abstract
This application note details a robust and highly sensitive method for the quantitation of cysteinyl leukotrienes (CysLTs), such as Leukotriene C4 (LTC4), in complex biological matrices like plasma and cell culture supernatants. The method employs a stable isotope dilution (SID) strategy using the deuterated analog MK-571-d6 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol provides comprehensive, step-by-step guidance on sample preparation, including solid-phase extraction (SPE), and optimized LC-MS/MS parameters for researchers, scientists, and drug development professionals investigating inflammatory pathways and developing novel therapeutics.
Introduction: The Significance of Leukotriene Quantitation
Leukotrienes are potent, pro-inflammatory lipid mediators derived from the enzymatic oxidation of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][2] They are key players in numerous physiological and pathophysiological processes, including host defense, allergic reactions, and chronic inflammation.[2][3] The cysteinyl leukotrienes (CysLTs)—LTC4, LTD4, and LTE4—are particularly notorious for their role in asthma, where they induce potent bronchoconstriction, increase vascular permeability, and promote mucus secretion.[4][5]
Given their central role in inflammatory diseases, the accurate quantitation of leukotrienes in biological samples is critical for:
-
Basic Research: Elucidating the mechanisms of inflammatory diseases.
-
Drug Development: Assessing the efficacy of anti-inflammatory drugs, such as 5-LOX inhibitors or CysLT receptor antagonists.[6]
-
Clinical Diagnostics: Identifying biomarkers for diseases like systemic mastocytosis.[7]
However, the analysis of these molecules is challenging due to their low endogenous concentrations, chemical instability, and the complexity of biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity and specificity.[8][9]
Principle of the Method: Stable Isotope Dilution using MK-571-d6
To overcome the challenges of quantitation in complex matrices, this method utilizes the principle of Stable Isotope Dilution Mass Spectrometry (SID-MS).[10][11] This technique is considered a definitive analytical method due to its high accuracy.[11]
The Core Concept: A known concentration of a stable isotope-labeled internal standard (IS) is added to the sample at the very beginning of the workflow.[12] This "isotopically heavy" standard is chemically identical to the analyte of interest but has a higher mass due to the incorporation of isotopes like deuterium (²H), ¹³C, or ¹⁵N.
In this protocol, we use MK-571-d6 as the internal standard. While MK-571 is a potent CysLT1 receptor antagonist, its structural similarity to CysLTs makes its deuterated analog an excellent internal standard.[13][14] It co-elutes with the target leukotrienes and behaves identically during extraction and ionization, but is distinguished by the mass spectrometer due to its mass difference.
Why this works: Any loss of analyte during sample preparation or any suppression of the MS signal due to matrix effects will affect the analyte and the internal standard to the same degree.[11] Therefore, the ratio of the analyte's MS signal to the internal standard's MS signal remains constant. By measuring this ratio and comparing it to a calibration curve, the original concentration of the analyte can be calculated with high precision and accuracy, independent of sample recovery.[15]
Figure 1. General workflow for the quantitation of leukotrienes using MK-571-d6.
Materials and Reagents
-
Standards:
-
Leukotriene C4 (LTC4) analytical standard (Cayman Chemical, Ann Arbor, MI, or equivalent)
-
MK-571-d6 internal standard (Cayman Chemical, Ann Arbor, MI, or equivalent)
-
-
Solvents (LC-MS Grade):
-
Methanol
-
Acetonitrile
-
Water
-
Formic Acid
-
-
Reagents:
-
Ammonium Hydroxide
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Consumables:
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
LC vials with inserts
-
-
Equipment:
-
UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290, or equivalent)
-
Tandem mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent) with an electrospray ionization (ESI) source
-
SPE vacuum or positive pressure manifold
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QC Samples
Causality: Preparing accurate standards is the foundation of a quantitative assay. Stock solutions are made in an organic solvent to ensure stability. Working solutions and calibration standards are diluted in a buffer that mimics the final sample solvent to ensure compatibility with the analytical system.
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of LTC4 and MK-571-d6 in methanol. Store at -80°C.
-
Working Standard Solutions:
-
LTC4 Working Solution (1 µg/mL): Dilute the LTC4 stock solution in methanol.
-
MK-571-d6 Internal Standard (IS) Working Solution (100 ng/mL): Dilute the MK-571-d6 stock solution in methanol.
-
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking the LTC4 working solution into a surrogate matrix (e.g., PBS or charcoal-stripped plasma). A typical concentration range is 10 pg/mL to 10,000 pg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same surrogate matrix to validate the accuracy and precision of the assay.
Sample Preparation: Solid-Phase Extraction (SPE)
Causality: Biological matrices contain proteins, salts, and phospholipids that can interfere with LC-MS analysis, causing ion suppression and clogging the system. A two-step clean-up involving protein precipitation followed by SPE is essential. Protein precipitation removes the bulk of proteins, while SPE removes remaining interferences and concentrates the analytes, thereby increasing sensitivity.[16][17] The four steps of SPE (Condition, Load, Wash, Elute) are critical for reproducible results.[18]
-
Sample Thawing: Thaw biological samples (e.g., plasma, cell supernatant) on ice.
-
Internal Standard Spiking: To 200 µL of sample, add 10 µL of the 100 ng/mL MK-571-d6 IS working solution. Vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold methanol. Vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning:
-
Add 1 mL of methanol to the SPE cartridge.
-
Add 1 mL of water.
-
Do not let the sorbent bed go dry.
-
-
Sample Loading: Carefully transfer the supernatant from the protein precipitation step to the conditioned SPE cartridge. Load the sample slowly (e.g., 1 drop/second).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Transfer to an LC vial with an insert for analysis.
LC-MS/MS Analysis
Causality: Reversed-phase chromatography separates the analytes from other remaining components based on hydrophobicity. A gradient elution (gradually increasing the organic solvent percentage) is used to effectively elute compounds with varying polarities. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[19]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 Reversed-Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| MRM Transitions | Compound |
| LTC4 | |
| MK-571-d6 |
Note: MS parameters (voltages, collision energies) must be optimized for the specific instrument used.
Data Analysis and Results
-
Peak Integration: Integrate the chromatographic peaks for the analyte (LTC4) and the internal standard (MK-571-d6) using the instrument's software.
-
Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Calibration Curve: Plot the PAR of the calibration standards against their known concentrations. Perform a linear regression analysis, typically with a 1/x or 1/x² weighting. The curve should have a coefficient of determination (r²) ≥ 0.99.
-
Quantitation: Determine the concentration of LTC4 in unknown samples by interpolating their PAR values from the calibration curve.
Table 2: Example Calibration Curve Data
| Concentration (pg/mL) | Analyte Area | IS Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (pg/mL) | Accuracy (%) |
| 10 | 1,550 | 310,000 | 0.0050 | 9.8 | 98.0 |
| 50 | 7,800 | 312,000 | 0.0250 | 51.1 | 102.2 |
| 100 | 15,900 | 315,000 | 0.0505 | 101.5 | 101.5 |
| 500 | 79,500 | 311,000 | 0.2556 | 495.3 | 99.1 |
| 1000 | 162,000 | 318,000 | 0.5094 | 1002.1 | 100.2 |
| 5000 | 810,000 | 314,000 | 2.5796 | 5088.7 | 101.8 |
| 10000 | 1,650,000 | 316,000 | 5.2215 | 9950.2 | 99.5 |
Acceptance Criteria: The accuracy for calibration standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation).
Figure 2. Simplified CysLT biosynthesis pathway and the role of MK-571.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low/No Signal | 1. Poor SPE recovery.2. Analyte degradation.3. MS source is dirty. | 1. Ensure SPE cartridge is not allowed to dry before loading; check elution solvent.2. Keep samples on ice; process quickly.3. Clean the MS source. |
| High Variability (CV%) | 1. Inconsistent sample preparation.2. Poor chromatography (peak shape). | 1. Ensure accurate pipetting, especially for the IS.2. Check for column degradation; ensure mobile phase is fresh. |
| High Background/Interference | 1. Insufficient sample clean-up.2. Contamination from solvents/tubes. | 1. Optimize SPE wash step.2. Use LC-MS grade solvents and certified low-binding tubes. |
| Poor Linearity in Cal Curve | 1. Inaccurate standard preparation.2. Detector saturation at high conc. | 1. Remake calibration standards carefully.2. Extend the dilution range or adjust detector settings. |
Conclusion
The method described provides a highly selective, sensitive, and robust protocol for the accurate quantitation of cysteinyl leukotrienes in complex biological matrices. The use of a stable isotope-labeled internal standard, MK-571-d6, coupled with an optimized SPE and LC-MS/MS workflow, effectively corrects for matrix effects and sample loss, ensuring data of the highest quality and reliability. This application note serves as a comprehensive guide for researchers in both academic and industrial settings, facilitating deeper insights into the role of leukotrienes in health and disease.
References
-
Stereospecific HPLC method for the quantitation of the enantiomers of MK-0571, a potent leukotriene D4 receptor antagonist, in biological specimens. (n.d.). PubMed. [Link]
-
High-performance liquid chromatographic method for the determination of a novel leukotriene D4 antagonist (MK-0571) in biological specimens. (n.d.). PubMed. [Link]
-
MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human. (n.d.). PubMed. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]
-
Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. (2018). National Institutes of Health (NIH). [Link]
-
MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. (2020). National Institutes of Health (NIH). [Link]
-
Leukotrienes - biosynthesis and mechanisms of action. (1999). Australian Prescriber. [Link]
-
Isotope dilution. (n.d.). Wikipedia. [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. [Link]
-
Leukotriene biosynthesis pathway and receptor recognition. (n.d.). ResearchGate. [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. (2012). National Institutes of Health (NIH). [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. [Link]
-
What Is Isotope Dilution Mass Spectrometry?. (2025). YouTube. [Link]
-
Cysteinyl leukotriene receptor antagonist MK-571 alters bronchoalveolar lavage fluid proteome in a mouse asthma model. (2007). PubMed. [Link]
-
Leukotriene biosynthetic enzymes as therapeutic targets. (n.d.). National Institutes of Health (NIH). [Link]
-
Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma. (n.d.). PubMed. [Link]
-
Tips for Developing Successful Solid Phase Extraction Methods. (2022). LabRulez. [Link]
-
Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics. (2023). MDPI. [Link]
-
STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. (n.d.). Dr. Imre Blank's Homepage. [Link]
-
Plasma drug profiles and tolerability of MK-571 (L-660711), a leukotriene D4 receptor antagonist, in man. (n.d.). PubMed. [Link]
-
Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2025). ResearchGate. [Link]
-
Solid phase extraction – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Biosynthesis and metabolism of leukotrienes. (2007). Portland Press. [Link]
-
Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis. (n.d.). PubMed. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotope dilution - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Stereospecific HPLC method for the quantitation of the enantiomers of MK-0571, a potent leukotriene D4 receptor antagonist, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. imreblank.ch [imreblank.ch]
- 16. mdpi.com [mdpi.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Note: Preparation of MK-571-d6 Stock Solution
Abstract
This application note provides a rigorous, field-validated protocol for the preparation, handling, and storage of MK-571-d6 stock solutions. MK-571-d6 is the stable isotope-labeled internal standard (IS) for MK-571, a potent leukotriene D4 receptor antagonist and MRP1/MRP4 inhibitor. Accurate quantification in LC-MS/MS assays relies heavily on the integrity of this internal standard. This guide addresses critical physicochemical challenges—specifically the hygroscopic nature of the sodium salt form and photodegradation risks—to ensure analytical precision and reproducibility.
Introduction
In quantitative bioanalysis, the reliability of data is directly proportional to the quality of the calibration standards and internal standards. MK-571-d6 is utilized to normalize variations in extraction recovery and ionization efficiency (matrix effects) during the LC-MS/MS analysis of MK-571.
Mechanistic Context
MK-571 functions as a competitive antagonist for the CysLT1 receptor and an inhibitor of Multidrug Resistance Proteins (MRPs).[1] The deuterated analog, MK-571-d6, typically carries the isotopic label on the dimethyl-amide moiety (
Physicochemical Profile & Solubility Strategy
Understanding the solute-solvent interaction is critical for stable stock preparation. MK-571 is most commonly supplied as a Sodium Salt , which dictates its solubility profile.
Table 1: Physicochemical Properties of MK-571 (Sodium Salt)
| Property | Description | Critical Handling Note |
| Molecular Weight | ~543.11 g/mol (d6-labeled) | Check specific CoA. Salt form MW differs from Free Acid. |
| Form | Off-white to pale yellow solid | Hygroscopic. Absorbs atmospheric moisture rapidly. |
| Solubility (DMSO) | > 50 mg/mL | Preferred solvent for Primary Stock. |
| Solubility (Water) | ~ 15-25 mg/mL | Good for working solutions; prone to hydrolysis long-term. |
| Solubility (MeOH) | Soluble | Excellent for intermediate dilutions. |
| Stability | Light Sensitive | Strictly use Amber Glassware. |
Solvent Selection Logic
-
Primary Stock (DMSO): Dimethyl sulfoxide (DMSO) is selected as the primary vehicle because it prevents hydrolysis, minimizes adsorption to glass/plastic surfaces, and maintains high solubility (>50 mg/mL).
-
Working Solutions (MeOH/Water): Pure DMSO freezes at ~18°C and is difficult to pipette accurately in small volumes due to viscosity. Therefore, working solutions should be diluted into Methanol (MeOH) or a MeOH:Water (50:50) mix.
Protocol: Primary Stock Solution Preparation
Target Concentration: 10 mM (Standard) or 1 mg/mL Total Volume: 1.0 mL (Adjustable based on mass available)
Materials Required[2][3][4][5][6][7][8][9][10][11][12]
-
MK-571-d6 Reference Standard (Sodium Salt).
-
Solvent: Anhydrous DMSO (LC-MS Grade).
-
Vessel: Amber glass vial (2 mL or 4 mL) with PTFE-lined screw cap.
-
Equipment: Analytical Balance (0.01 mg precision), Vortex Mixer.
Step-by-Step Methodology
-
Equilibration (Crucial): Remove the vial containing MK-571-d6 from the freezer (-20°C). Allow it to equilibrate to room temperature for at least 30 minutes inside a desiccator before opening.
-
Why? Opening a cold vial introduces condensation, which adds water weight to the hygroscopic salt, leading to concentration errors.
-
-
Gravimetric Preparation: Do not rely on the vendor's stated mass (e.g., "5 mg pack"). Always weigh the solid.
-
Place a clean, dry amber vial on the balance and tare.
-
Rapidly transfer the MK-571-d6 solid into the vial. Record the exact mass (
).
-
-
Volume Calculation: Calculate the volume of DMSO required to achieve the target concentration (
).-
Note: Ensure you use the MW of the specific salt form and isotope label indicated on the Certificate of Analysis (CoA).
-
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds. Inspect visually to ensure no particulate matter remains. Sonicate for 5 minutes if necessary, but avoid heating.
-
Aliquot & Storage: Do not store the bulk stock. Aliquot the stock solution into smaller volumes (e.g., 50 µL or 100 µL) into amber HPLC vials with inserts.
-
Storage Condition: -20°C or -80°C.
-
Shelf Life: 6 months (if kept frozen and dark).
-
Protocol: Working Solution & Calibration
Objective: Prepare a working Internal Standard (IS) solution for spiking into biological matrices.
Dilution Scheme
Primary Stock: 10 mM in DMSO. Target Working IS Conc: 1 µM (Example).
-
Intermediate Stock (100 µM):
-
Pipette 10 µL of Primary Stock (10 mM).
-
Add 990 µL of Methanol .
-
Vortex mix.
-
Why Methanol? It reduces the viscosity of DMSO and matches the mobile phase organic component, improving peak shape.
-
-
Working IS Solution (1 µM):
-
Pipette 100 µL of Intermediate Stock (100 µM).
-
Add 9.9 mL of 50:50 Methanol:Water .
-
Usage: Spike this solution into your samples (e.g., 10 µL IS into 100 µL plasma).
-
Workflow Visualization
The following diagram illustrates the critical decision points and flow for preparing the stock solution, emphasizing the protection against moisture and light.
Figure 1: Step-by-step workflow for MK-571-d6 stock preparation highlighting critical control points for moisture management.
Quality Control & Self-Validation
To ensure the trustworthiness of your stock solution, perform the following validation check:
-
Isotopic Interference Check: Inject a blank matrix sample spiked only with the Internal Standard (MK-571-d6). Monitor the transition channel for the unlabeled analyte (MK-571).
-
Acceptance Criteria: The signal in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification). If high signal is observed, the IS may be impure or the concentration is too high, causing "crosstalk."
-
-
Stability Check: Compare the peak area of a freshly prepared working solution against a stored aliquot (e.g., 1 week old). Deviation should be < 5%.
References
Sources
Precision Lipidomics: Quantitative Analysis of Eicosanoids via LC-MS/MS using Deuterated Internal Standards
Executive Summary: The "Eicosanoid Storm" Challenge
Eicosanoids—bioactive lipids derived from arachidonic acid (AA)—are the master switches of inflammation. For drug development professionals and lipidomics researchers, they present a paradox: they are biologically potent at picogram levels yet chemically fragile, prone to rapid oxidation, and exist as complex structural isomers (e.g., PGE2 vs. PGD2).
Standard external calibration fails in this context due to significant matrix effects (ionization suppression) and variable extraction efficiencies. This guide details a self-validating protocol using Deuterated Internal Standards (d-IS) . By spiking samples with isotopically labeled analogs prior to extraction, we utilize Isotope Dilution Mass Spectrometry (IDMS) to normalize every variable in the workflow, ensuring that the final data reflects biological reality, not experimental error.
The Biological Context: Target Pathways
Understanding the origin of these lipids is critical for selecting the correct internal standards. The diagram below maps the Arachidonic Acid cascade, highlighting the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways.[1]
Figure 1: The Arachidonic Acid Cascade. Critical nodes for quantification include PGE2, PGD2, and LTB4, all requiring specific deuterated standards.
Protocol: Sample Preparation & Extraction
The Golden Rule: The internal standard must be added before any sample manipulation. This allows the d-IS to "experience" the same extraction losses and ionization suppression as the endogenous analyte.
Materials
-
Internal Standards: PGE2-d4, LTB4-d5, TxB2-d4 (typically ≥98% isotopic purity).
-
Antioxidant Solution: 0.05% BHT (Butylated hydroxytoluene) in Ethanol.[2]
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) or C18 (e.g., Waters Oasis HLB, Phenomenex Strata-X), 30 mg or 60 mg.
-
Acidification Buffer: pH 3.5 (Dilute HCl or Formic Acid).
Step-by-Step Workflow
Figure 2: Critical Workflow. Note that Spiking occurs before Acidification and Extraction.
Detailed Procedure
-
Sample Collection: Collect plasma/media. Immediately add Indomethacin (10 µM) to stop COX activity and BHT (0.005%) to prevent oxidative degradation [1].
-
IS Spiking: Add the cocktail of deuterated standards (e.g., 5 ng of PGE2-d4) to the sample. Vortex gently.
-
Equilibration: Allow 15 minutes on ice. This ensures the d-IS integrates into the sample matrix.
-
Acidification: Adjust sample pH to ~3.5 using 1M HCl or Formic Acid.
-
Why? Eicosanoids are weak acids (pKa ~4.5). Low pH protonates the carboxylic acid group (COOH), making the molecule uncharged and hydrophobic, ensuring it binds to the C18/HLB resin [2].
-
-
SPE Loading: Condition column (MeOH -> Water).[3] Load sample.
-
Wash: Wash with 5% MeOH in Water. Removes salts and proteins.
-
Elution: Elute with 100% Methanol or Methyl Formate.
-
Reconstitution: Evaporate to dryness under Nitrogen. Reconstitute in Mobile Phase A/B (50:50).
LC-MS/MS Methodology
Chromatographic Separation (The Isomer Trap)
PGE2 and PGD2 are structural isomers with identical mass (MW 352.5). Mass spectrometry alone cannot distinguish them.[4] They must be separated chromatographically.
-
Column: C18 Reverse Phase (1.7 µm or 2.1 µm particle size).
-
Mobile Phase A: Water + 0.02% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.02% Formic Acid.[5]
-
Gradient: Slow ramp from 30% B to 90% B is typically required to resolve the PGE2/PGD2 pair [3].
Mass Spectrometry Settings
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (M-H)⁻.
MRM Transition Table
The following transitions are standard for quantification. Note the mass shift in the deuterated standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor (m/z) | IS Product (m/z) |
| PGE2 | 351.2 | 271.2 | PGE2-d4 | 355.2 | 275.2 |
| PGD2 | 351.2 | 271.2* | PGD2-d4 | 355.2 | 275.2 |
| TxB2 | 369.2 | 169.1 | TxB2-d4 | 373.2 | 173.1 |
| LTB4 | 335.2 | 195.1 | LTB4-d5 | 340.2 | 200.1 |
| 12-HETE | 319.2 | 179.1 | 12-HETE-d8 | 327.2 | 187.1 |
*Note: PGE2 and PGD2 share transitions; retention time is the only discriminator.
Data Analysis & Validation
The Quantification Logic
Quantification is based on the Area Ratio :
This ratio is plotted against the concentration ratio.[7] Because the IS and Analyte co-elute (or elute very closely), any suppression of the analyte signal by the matrix (e.g., phospholipids) is mirrored by the IS. The ratio remains constant, correcting the error [4].
Calculating Recovery
While the IS corrects for loss, you must still validate that your extraction works.
-
Acceptance Criteria: >70% recovery is ideal, though >50% is often acceptable in complex lipidomics if the IS correction is linear.
References
-
Cayman Chemical. (2021).[2] Eicosanoid Sample Collection, Preparation, and Storage Advice. Cayman Chemical Application Notes. Link
-
Wang, Y., et al. (2014). Liquid chromatography–tandem mass spectrometry for the analysis of eicosanoids and related lipids in human biological matrices: A review. Journal of Chromatography B, 964, 1-11.[4] Link
-
Schmidt, S., et al. (2022).[2] Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. Molecules, 27(21), 7626. Link
-
Waters Corporation. (2023). High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo MRT QTof. Waters Application Notes. Link
Sources
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bioanalysis of MK-571 & MK-571-d6
Topic: Matrix Effects & Ion Suppression in Plasma LC-MS/MS Assays
Executive Summary: The "Invisible" Variable
Welcome to the Advanced Applications Support Center. If you are quantifying MK-571 (a potent MRP/ABCC1 inhibitor and LTD4 antagonist) in plasma using its deuterated internal standard (MK-571-d6), you are likely encountering a common but deceptive phenomenon: Differential Matrix Effect .
MK-571 is a hydrophobic, acidic molecule (LogP ~4.5, pKa ~5.0). In Reversed-Phase LC (RPLC), it elutes in the high-organic region—exactly where endogenous plasma phospholipids (glycerophosphocholines and lysophosphocholines) elute. While MK-571-d6 is the gold-standard correction method, deuterium isotope effects can cause the IS to elute slightly earlier than the analyte. If this shift moves the IS out of a sharp ion-suppression zone where the analyte remains, your quantification will be biased.
This guide provides the diagnostic protocols to detect this issue and the remediation strategies to eliminate it.
The Mechanism: Why MK-571-d6 Fails
To troubleshoot, we must first visualize the microscopic environment of the Electrospray Ionization (ESI) droplet.
Diagram 1: The Ion Suppression Mechanism
Figure 1 Caption: In the ESI droplet, high-concentration endogenous phospholipids (red) saturate the surface, preventing MK-571 (blue) from entering the gas phase. The d6-IS (green) may elute slightly earlier, avoiding this competition.
Diagnostic Protocol: Post-Column Infusion (PCI)
Do not guess. Visualize. The most effective way to "see" matrix effects is the Post-Column Infusion method. This qualitative test maps the suppression zones of your specific plasma matrix against the elution time of MK-571.
Step-by-Step Methodology
-
Setup: Connect a syringe pump containing a neat solution of MK-571 (100 ng/mL in mobile phase) to the LC effluent via a T-piece connector before the MS source.
-
Infusion: Infuse MK-571 continuously at 10 µL/min to generate a high, stable baseline signal in the MS (e.g., m/z 515.1 → 367.1).
-
Injection: Inject a blank extracted plasma sample (processed exactly as your study samples) into the LC.
-
Observation: Monitor the baseline.
-
Flat Baseline: No matrix effect.
-
Negative Peak (Dip): Ion Suppression (Analytes eluting here will be underestimated).
-
Positive Peak (Hump): Ion Enhancement (Analytes eluting here will be overestimated).
-
Diagram 2: PCI Workflow & Interpretation
Figure 2 Caption: The PCI setup allows you to map "danger zones" in your chromatogram. If MK-571 elutes in a "dip," the method is invalid.
Quantification: Calculating the Matrix Factor (MF)
According to FDA and EMA guidelines, you must quantify the suppression. This is done by comparing the response of the analyte spiked into extracted blank matrix vs. neat solution.
The Formula:
The IS-Normalized MF (The Critical Metric):
| Result | Interpretation | Action Required |
| MF = 1.0 | No Matrix Effect | None. Method is robust. |
| MF < 0.85 | Ion Suppression (>15%) | Investigate. If IS-Norm MF is ~1.0, the IS is compensating. |
| MF > 1.15 | Ion Enhancement (>15%) | Investigate. |
| IS-Norm MF ≠ 1.0 | CRITICAL FAILURE | The IS is not tracking the analyte. Re-develop extraction. |
Remediation: Extraction Strategies
If your IS-Normalized MF is failing, it is likely because protein precipitation (PPT) leaves too many phospholipids in the sample. MK-571 is hydrophobic; it requires a cleaner extraction to separate it from lipids.
Comparative Extraction Guide
| Method | Protocol Summary | Phospholipid Removal | Suitability for MK-571 |
| Protein Precipitation (PPT) | Add ACN/MeOH (3:1), vortex, spin. | Poor (<10% removed) | Not Recommended. High risk of suppression. |
| Liquid-Liquid Extraction (LLE) | Extract with MTBE or Ethyl Acetate at acidic pH. | Good | Recommended. MK-571 is acidic; acidify plasma to pH ~3 to drive it into the organic layer. Lipids stay behind. |
| Solid Phase Extraction (SPE) | Mixed-mode Anion Exchange (MAX) or HybridSPE. | Excellent (>99% removed) | Gold Standard. Retain acidic MK-571 on MAX cartridge, wash away lipids, elute. |
Diagram 3: Troubleshooting Decision Tree
Figure 3 Caption: Follow this logic path to determine if you need to change your chromatography or your extraction chemistry.
Frequently Asked Questions (FAQs)
Q1: Why does MK-571-d6 elute earlier than MK-571? A: This is the Deuterium Isotope Effect . The carbon-deuterium bond is slightly shorter and more stable than the carbon-hydrogen bond, making the molecule slightly less lipophilic. In high-resolution chromatography (especially with long gradients), this can result in a retention time shift of 0.05–0.2 minutes. If your suppression zone is narrow, the IS might elute before the suppression, failing to correct for the signal loss of the analyte.
Q2: I am using Protein Precipitation (PPT). Can I just extend the gradient to fix the matrix effect? A: Sometimes, but it is risky. Phospholipids are very hydrophobic and often elute during the high-organic wash step or carry over to the next injection. Extending the gradient might just move the phospholipid interference to a different part of the run. The root cause is the presence of lipids.[1][2] The best fix is to remove them via LLE or SPE.
Q3: What is the best LLE solvent for MK-571? A: Since MK-571 is a carboxylic acid (pKa ~5.0), you must acidify the plasma (e.g., 2% Formic Acid) to suppress ionization and make it neutral. Then, extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate . This ensures the drug partitions into the organic phase while zwitterionic phospholipids remain largely in the aqueous phase.
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4] Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
Puccini, P., et al. (2019). In vitro transport and metabolic disposition of MK-571. Drug Metabolism and Disposition. (Contextual grounding for MK-571 properties). Link
Sources
Technical Support Center: Optimizing LC Gradient for MK-571 and MK-571-d6 Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient separation of MK-571 and its deuterated internal standard, MK-571-d6. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these compounds in their analytical workflows. Here, we will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on the "why" behind the "how," ensuring you have the foundational knowledge to adapt and troubleshoot effectively.
Understanding the Molecules: MK-571 and MK-571-d6
MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and is also known to inhibit multidrug resistance-associated proteins (MRPs).[1][2][3][4][5] Its deuterated analog, MK-571-d6, is commonly used as an internal standard in quantitative LC-MS/MS assays to correct for matrix effects and variability in sample processing and instrument response.
| Property | MK-571 | MK-571-d6 | Rationale for Separation |
| Chemical Formula | C26H27ClN2O3S2 | C26H21D6ClN2O3S2 | The six deuterium atoms slightly increase the molecular weight. |
| Molecular Weight | 515.09 g/mol | ~521.13 g/mol | This mass difference is the basis for MS/MS detection and differentiation. |
| Structure | Contains a carboxylic acid group | Identical structure with deuterium labels | The carboxylic acid moiety makes the molecule's retention pH-dependent. |
| Key Challenge | Co-elution | Co-elution | Despite the mass difference, their structural similarity often leads to co-elution, which can cause ion suppression and affect quantitative accuracy.[6] |
Frequently Asked Questions & Troubleshooting Guide
Q1: My MK-571 and MK-571-d6 are co-eluting. Why is this a problem, and how can I achieve baseline separation?
A1: The Problem with Co-elution
While mass spectrometry can differentiate between MK-571 and MK-571-d6 based on their mass-to-charge ratio (m/z), chromatographic co-elution is still a significant issue. When two compounds elute simultaneously, they can compete for ionization in the mass spectrometer's source.[6] This can lead to a phenomenon known as ion suppression , where the presence of a high concentration of one compound (e.g., the analyte) suppresses the ionization efficiency of the other (the internal standard), leading to inaccurate quantification.[6] Achieving at least partial chromatographic separation is crucial for robust and reliable results.
The Solution: A Systematic Approach to Gradient Optimization
Separating structurally identical compounds that differ only by isotopic labeling requires a nuanced approach. The slight difference in hydrophobicity caused by the deuterium atoms is the key to their separation. We will systematically adjust mobile phase composition and gradient parameters to exploit this difference.
Q2: How does the mobile phase pH affect the retention and peak shape of MK-571?
A2: The Critical Role of pH
MK-571 contains a carboxylic acid functional group. The ionization state of this group, which is dictated by the mobile phase pH, profoundly impacts its retention in reversed-phase chromatography.[7][8][9]
-
At a pH below the pKa of the carboxylic acid, the group is protonated (COOH) and the molecule is more neutral and hydrophobic. This leads to stronger interaction with the C18 stationary phase and thus, longer retention.
-
At a pH above the pKa , the carboxylic acid is deprotonated (COO-), making the molecule more polar and less retained on the nonpolar stationary phase.[8]
For acidic compounds like MK-571, it is generally advisable to use a mobile phase pH that is at least 1-2 pH units below the pKa to ensure consistent protonation and good peak shape.[7][10] Operating near the pKa can result in peak splitting or tailing due to the presence of both ionized and non-ionized forms of the analyte.[10]
Practical Steps:
-
Buffer Selection: Use a buffer system that is effective in your desired pH range and is compatible with mass spectrometry if you are using an LC-MS/MS system. Ammonium formate and ammonium acetate are excellent choices for LC-MS applications.[10]
| Buffer System | Recommended pH Range | MS Compatibility |
| Formic Acid (0.1%) | ~2.7 | Excellent |
| Ammonium Formate | 2.0 - 4.5[10] | Excellent[10] |
| Ammonium Acetate | 3.8 - 5.8[10] | Good[10] |
Q3: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
A3: Acetonitrile vs. Methanol: A Matter of Selectivity
The choice between acetonitrile (ACN) and methanol (MeOH) is not just about elution strength; it's about selectivity.[11][12]
-
Acetonitrile is generally a stronger solvent in reversed-phase chromatography, meaning it elutes compounds more quickly at the same concentration compared to methanol.[12][13] It is an aprotic solvent.
-
Methanol is a protic solvent and can engage in hydrogen bonding interactions with analytes, which can alter selectivity.[13]
For structurally similar compounds like MK-571 and its deuterated analog, switching between ACN and MeOH can sometimes provide the slight change in selectivity needed to achieve separation.
Experimental Protocol: Organic Modifier Screening
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase B2: 0.1% Formic Acid in Methanol
-
-
Run Identical Gradients: Use the same gradient profile (e.g., 5% to 95% B over 10 minutes) with both ACN and MeOH as the organic modifier.
-
Compare Chromatograms: Analyze the resolution between MK-571 and MK-571-d6. Even a small change in peak-to-peak distance can be a starting point for further optimization.
Q4: I have selected my mobile phase, but the peaks are still not resolved. How do I optimize the gradient slope?
A4: The Power of a Shallow Gradient
The gradient slope, or the rate of change in the organic modifier concentration over time, is a powerful tool for improving the resolution of closely eluting peaks.[14] A steeper gradient will elute compounds faster but may not provide sufficient time for separation. A shallower gradient increases the interaction time with the stationary phase, often leading to better resolution.
Workflow for Gradient Optimization:
Caption: A workflow for systematic gradient optimization.
Step-by-Step Guide to Gradient Refinement:
-
Initial Scouting Gradient: Run a fast, steep gradient to determine the approximate elution time of your compounds.[8]
-
Calculate the Elution Window: Identify the percentage of organic modifier at which your compounds start to elute.
-
Apply a Shallow Gradient Around the Elution Window: If your compounds elute between 40% and 50% B in the scouting run, design a new gradient that is shallower in this region. For example, you could have a faster ramp up to 35% B, then a slow, shallow gradient from 35% to 55% B over a longer period (e.g., 10-15 minutes), followed by a final ramp to wash the column.
Example Gradient Profiles:
| Gradient Parameter | Scouting Gradient | Optimized (Shallow) Gradient |
| Time (min) | %B | %B |
| 0.0 | 5 | 5 |
| 1.0 | 5 | 35 |
| 6.0 | 95 | 55 |
| 7.0 | 95 | 95 |
| 8.0 | 5 | 5 |
| 10.0 | 5 | 5 |
Q5: Are there any other factors I should consider to improve my separation?
A5: Beyond the Gradient: Column Chemistry and Temperature
If optimizing the mobile phase and gradient is insufficient, consider these additional factors:
-
Column Chemistry: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to different selectivities. If you are struggling with a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl phase. These phases offer alternative separation mechanisms, such as π-π interactions, which can be beneficial for aromatic compounds like MK-571.[15]
-
Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer.[8] Increasing the column temperature (e.g., from 30°C to 40°C or 50°C) can sometimes improve peak shape and resolution. However, be mindful of the thermal stability of your analytes.
Troubleshooting Logic Diagram:
Caption: A logical flow for troubleshooting co-elution.
References
-
MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC - PubMed Central. [Link]
-
Stereospecific HPLC method for the quantitation of the enantiomers of MK-0571, a potent leukotriene D4 receptor antagonist, in biological specimens - PubMed. [Link]
-
Plasma drug profiles and tolerability of MK-571 (L-660711), a leukotriene D4 receptor antagonist, in man - PubMed. [Link]
-
Development of novel leukotriene--based anti-asthma drugs: MK-886 and MK-571. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]
-
7 Key Differences in the Use of Methanol and Acetonitrile - Shimadzu Asia Pacific. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
Reversed Phase HPLC Method Development - Phenomenex. [Link]
-
Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a single run - PubMed. [Link]
-
Development of an LC–MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - ResearchGate. [Link]
-
Species-dependent enantioselective plasma protein binding of MK-571, a potent leukotriene D4 antagonist - PubMed. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC) - Mason Technology. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Acetonitrile vs. Methanol for Reverse Phase Chromatography - Chrom Tech, Inc. [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations - MAC-MOD Analytical. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]
-
Gradient HPLC for Reversed-Phase Separations | LCGC International. [Link]
-
Selectivity comparison of acetonitrile‐methanol‐water ternary mobile phases on an octadecylsiloxane‐bonded silica stationary phase | Request PDF - ResearchGate. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. [Link]
-
HPLC Gradient in reverse phase chromatography - Element Lab Solutions. [Link]
-
Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC - NIH. [Link]
-
Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. [Link]
-
(PDF) Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - ResearchGate. [Link]
-
The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 12. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 13. chromtech.com [chromtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mac-mod.com [mac-mod.com]
Technical Support Center: Ion Suppression Mitigation for MK-571 Analysis
Executive Summary
This guide addresses the critical challenge of matrix effects (ion suppression) when quantifying the multidrug resistance protein (MRP) inhibitor MK-571 in complex biological matrices (plasma, hepatocyte lysates, microsomes).
While sample cleanup reduces the source of suppression, the Stable Isotope-Labeled Internal Standard (SIL-IS), MK-571-d6 , is the primary tool for correcting the quantitative bias caused by remaining matrix components. This guide details the mechanistic basis, experimental protocols, and troubleshooting workflows to ensure FDA/ICH M10 compliant bioanalysis.
Module 1: The Mechanism of Correction
Question: How does MK-571-d6 actually "prevent" ion suppression errors?
Technical Insight: MK-571-d6 does not physically remove interfering agents (like phospholipids) from the source. Instead, it provides a normalization mechanism . Because MK-571-d6 is chemically identical to MK-571 (differing only by mass), it co-elutes with the analyte and enters the electrospray ionization (ESI) source at the exact same moment.
If matrix components suppress the ionization of MK-571 by 50%, they will also suppress MK-571-d6 by 50%. The ratio of the two peak areas remains constant, preserving quantitative accuracy.
Visualization: The Co-Elution Principle
The following diagram illustrates how the SIL-IS corrects data even when the absolute signal is suppressed by the "Matrix Zone" (e.g., phospholipids).
Figure 1: Mechanism of SIL-IS correction. The IS experiences identical suppression to the analyte, ensuring the final ratio reflects the true concentration.
Module 2: Experimental Protocol (Sample Preparation)
Question: Can I rely solely on the IS, or do I need specific extraction methods?
Technical Insight: While MK-571-d6 corrects for suppression, excessive suppression (>80%) reduces the Signal-to-Noise (S/N) ratio, compromising the Lower Limit of Quantitation (LLOQ). Therefore, you must minimize the physical matrix effect first.
MK-571 is a hydrophobic carboxylic acid (LogP ~4-5, pKa ~4.5). Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for removing phospholipids.
Recommended Workflow
| Parameter | Condition | Rationale |
| Matrix | Plasma / Cell Lysate | Complex matrices rich in salts and lipids. |
| Internal Standard | MK-571-d6 (100 nM) | Spiked before extraction to correct for recovery loss AND matrix effects. |
| Acidification | 10 µL Formic Acid (5%) | Lowers pH < pKa (4.5), ensuring MK-571 is uncharged (COOH) for organic extraction. |
| Extraction Solvent | Ethyl Acetate or MTBE | High recovery for hydrophobic acids; leaves polar phospholipids in the aqueous phase. |
| Separation | Vortex (5 min) -> Centrifuge | Ensures equilibrium partitioning. |
| Reconstitution | 50:50 MeOH:Water | Matches initial mobile phase to prevent peak broadening. |
Step-by-Step Protocol:
-
Aliquot 50 µL of biological sample.
-
Add 10 µL of MK-571-d6 working solution.
-
Add 10 µL of 5% Formic Acid (Critical for recovery).
-
Add 600 µL Ethyl Acetate.
-
Vortex vigorously (5 min) and centrifuge (4000g, 10 min).
-
Transfer 500 µL of supernatant to a clean plate.
-
Evaporate to dryness under N2 at 40°C.
-
Reconstitute in 100 µL Mobile Phase (A/B 50:50).
Module 3: Validation & Troubleshooting
Question: How do I prove the IS is working correctly according to FDA guidelines?
Technical Insight: You must calculate the IS-Normalized Matrix Factor (MF) . According to ICH M10 and FDA guidelines, the CV of the IS-normalized MF calculated from at least 6 different lots of matrix must be <15%.
Troubleshooting Guide (FAQ)
Q1: My MK-571-d6 retention time (RT) is slightly earlier than MK-571. Is this a problem?
-
Diagnosis: This is the "Deuterium Isotope Effect." Deuterium is slightly more hydrophilic than hydrogen, often causing earlier elution in Reversed-Phase LC.
-
Solution: Usually, the shift is negligible (<0.05 min). If the shift is large enough that the IS elutes outside the suppression zone but the analyte elutes inside it, the correction fails.
-
Action: Adjust the gradient to be shallower to ensure overlap, or ensure the "Matrix Dump" (first 1-2 mins) is diverted to waste.
-
Q2: I see a drop in MK-571-d6 area in some patient samples.
-
Diagnosis: High matrix effect in those specific samples.
-
Solution: Check the Peak Area Ratio .[1] If the Ratio (Analyte/IS) is consistent with QCs, the IS is doing its job. If the IS signal drops below 50% of the mean, re-extract the sample or dilute it 1:5 with blank matrix to reduce suppression.
Troubleshooting Logic Tree
Figure 2: Decision tree for troubleshooting IS variability and matrix effects.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link
-
Wang, S., et al. (2007). Ionization efficiency changes and the deuterium isotope effect in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3873-3880. Link
Sources
Technical Support Center: MK-571-d6 Stability & Degradation Analysis
Introduction: The Dual-Nature of MK-571-d6
MK-571-d6 is the industry-standard internal standard (IS) for quantifying MK-571 (a potent MRP1/MRP4 inhibitor and LTD4 antagonist). While the deuterated label (typically on the gem-dimethyl group) provides excellent isotopic stability, the core scaffold of the molecule inherits two significant chemical vulnerabilities from the parent compound: photochemical instability and oxidative susceptibility .
This guide addresses the "ghost peaks," signal loss, and retention time shifts often observed during method development. It moves beyond generic advice, offering a mechanistic understanding of why these degradations occur and how to distinguish them analytically.
Module 1: Photochemical Instability (The Isomerization Trap)
The Issue: Users frequently report a sudden 40-60% drop in MK-571-d6 peak area after samples sit in the autosampler, often accompanied by the appearance of a new peak with the exact same precursor/product ion mass.
The Mechanism: MK-571 contains a styrylquinoline backbone. The ethenyl double bond connecting the quinoline and phenyl rings exists in the thermodynamically stable trans (E) configuration. Upon exposure to UV or ambient laboratory light (specifically <400 nm), the pi-electrons are excited, facilitating rotation around the double bond to form the cis (Z) isomer.
-
Result: The cis-isomer has a different 3D shape, resulting in a different retention time (usually eluting earlier on C18 columns) but an identical Mass-to-Charge (m/z) ratio.
Troubleshooting Protocol: Isomerization vs. Matrix Effect
| Symptom | Diagnostic Step | Result Interpretation |
| Signal Drop | Check chromatogram for a secondary peak with same MRM. | Present: It is cis-isomerization.[1] Absent: Likely matrix suppression or precipitation.[1] |
| New Peak | Compare Q1/Q3 ratio of the new peak vs. parent. | Identical: It is an isomer.[1][2][3] Different: It is a structural degradant (see Module 2). |
Prevention Strategy
-
Amber Glassware: Mandatory for all stock and working solutions.
-
Gold/Yellow Lights: Process samples under yellow light (cutoff <500 nm) if possible.
-
Autosampler Temperature: Keep at 4°C. While isomerization is light-driven, thermal energy can accelerate the equilibrium shift in protic solvents.
Module 2: Oxidative Degradation (The Thioether Vulnerability)
The Issue: Appearance of satellite peaks with mass shifts of +16 Da or +32 Da relative to the parent ion.
The Mechanism: MK-571 contains a thioether (sulfide) linkage .[4] Thioethers are electron-rich and prone to oxidation by dissolved oxygen or peroxides in solvents.
-
Stage 1: Oxidation to Sulfoxide (+16 Da). This is chiral, often resulting in a split peak (diastereomers) if the chromatography is high-resolution.
-
Stage 2: Further oxidation to Sulfone (+32 Da).
Note on d6-Integrity: The deuterium label (on the dimethyl amide) is spatially distant from the thioether. Therefore, degradation products will retain the d6 label, appearing as [M+16]+ and [M+32]+ of the IS.
Visualization: Degradation Pathways
Module 3: LC-MS/MS Identification Guide
Use the table below to program a "System Suitability" method to screen for degradation products.
Assumptions:
-
Parent MK-571-d6 Precursor: ~520.2 m/z (Varies by exact deuteration count, usually d6).
-
Fragmentation: The dominant fragment is usually the styrylquinoline moiety or the cleavage of the amide chain.
Diagnostic Transition Table
| Species | Mass Shift (Δ) | Likely Precursor (m/z) | Retention Time Trend (vs Parent) | Notes |
| MK-571-d6 (Parent) | 0 | 520.2 | Reference | Target peak. |
| Cis-Isomer | 0 | 520.2 | Earlier (0.5 - 1.5 min) | Identical MRM transitions. Separation requires high plate-count column. |
| Sulfoxide | +16 | 536.2 | Earlier (Polarity increases) | May appear as a doublet (chiral sulfur). |
| Sulfone | +32 | 552.2 | Earlier | Rare unless stored in high-peroxide solvents (e.g., aged THF/Ether). |
| Des-Chloro | -34 | 486.2 | Later | Photodehalogenation (rare, requires high UV intensity). |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use the "Cis-Isomer" peak for quantification if it appears?
Answer: No. The ionization efficiency (response factor) of the cis isomer often differs from the trans isomer due to steric hindrance affecting protonation in the ESI source. Summing the areas will introduce non-linear errors. You must separate them chromatographically or prevent isomerization.[1]
Q2: My MK-571-d6 signal is drifting over a 24-hour run. Is it D-H exchange?
Answer: Unlikely. Commercial MK-571-d6 usually places the deuterium on the gem-dimethyl groups [-N(CD3)2]. These are aliphatic and chemically stable. Root Cause: If signal drifts, check solvent evaporation (concentration increase) or thioether oxidation (concentration decrease). D-H exchange is only a risk if the label is on the aromatic ring and you are using highly acidic mobile phases (pH < 2) for extended periods.
Q3: How do I remove the Sulfoxide peak?
Answer: You cannot "remove" it once formed, but you can prevent it.
-
Protocol: Add an antioxidant to your stock solution. Ascorbic acid (0.1%) or DTT are effective.
-
Solvents: Avoid aged ethers or tetrahydrofuran (THF) which accumulate peroxides. Use LC-MS grade Methanol or Acetonitrile.
Module 5: Troubleshooting Workflow (Decision Tree)
References
-
Vertex Pharmaceuticals/NIH . (2010). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication.[5] Demonstrates the biological activity and structural context of the MK-571 scaffold.
-
MedChemExpress . (2024). MK-571 Product Datasheet & Stability. Provides physical handling requirements and solubility data for the salt form.
-
Gennari, G., et al. (1977).[6] Cis-Trans Photoisomerization of Styrylquinoline. Foundational physical chemistry paper establishing the mechanism of light-induced isomerization in the styrylquinoline backbone common to MK-571.
-
Al-Omari, M. K., et al. (2016). Thioether Oxidation Chemistry. Details the kinetics of thioether oxidation to sulfoxides, relevant to the degradation of the MK-571 side chain.
Sources
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Plasma drug profiles and tolerability of MK-571 (L-660,711), a leukotriene D4 receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide: MK-571-d6 vs. 13C-Labeled Internal Standards for Leukotriene Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of leukotrienes, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an in-depth technical comparison of two commonly employed internal standards: the deuterated leukotriene D4 receptor antagonist, MK-571-d6, and structurally identical 13C-labeled leukotrienes. This document will delve into the fundamental principles of stable isotope dilution, explore the practical implications of deuterium versus carbon-13 labeling, and provide a detailed experimental protocol for the robust analysis of urinary leukotriene E4 (LTE4) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Imperative of Internal Standards in Leukotriene Analysis
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in a host of physiological and pathological processes, including asthma and allergic rhinitis. Their accurate quantification in biological matrices is fraught with challenges, including low endogenous concentrations, sample loss during extraction, and matrix effects in mass spectrometry. The stable isotope dilution (SID) technique, in conjunction with LC-MS/MS, has emerged as the gold standard for overcoming these obstacles, providing the highest possible analytical specificity and accuracy.[1] An ideal internal standard co-elutes with the analyte of interest, experiences identical ionization and fragmentation, and is not naturally present in the sample, allowing for the correction of variability throughout the analytical workflow.
MK-571-d6: A Structurally Analogous Deuterated Standard
MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and is structurally distinct from the endogenous leukotrienes it is often used to quantify.[2][3] Its deuterated form, MK-571-d6, provides a mass shift that allows for its differentiation from the unlabeled analyte in a mass spectrometer.
Advantages of MK-571-d6:
-
Commercial Availability and Cost-Effectiveness: Deuterated compounds are often less expensive to synthesize than their 13C-labeled counterparts, making MK-571-d6 a readily accessible and budget-friendly option.[4]
-
Significant Mass Shift: The inclusion of six deuterium atoms provides a clear mass difference from the endogenous leukotrienes, minimizing the risk of isotopic cross-talk.
Disadvantages and Scientific Considerations:
-
Structural Dissimilarity: As a structural analog, MK-571-d6 may not perfectly mimic the chromatographic behavior and extraction recovery of the target leukotrienes (e.g., LTC4, LTD4, LTE4). This can lead to inaccuracies if the internal standard and analyte experience different matrix effects.
-
Potential for Isotopic Effects: The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, potentially leading to a chromatographic shift where the deuterated standard does not perfectly co-elute with the native analyte.[5] This is a critical consideration as even minor separations can lead to differential ionization suppression and compromise quantitative accuracy.
-
Label Stability: While the carbon-deuterium bond is generally stable, the position of the deuterium atoms is crucial. If located at exchangeable sites, such as on a hydroxyl or carboxyl group, the deuterium can be lost and replaced with hydrogen from the solvent, leading to a loss of the mass shift and inaccurate quantification.[6]
13C-Labeled Leukotrienes: The "Gold Standard" Internal Standard
Carbon-13 labeled internal standards are chemically identical to the analyte of interest, with the only difference being the incorporation of one or more 13C atoms.
Advantages of 13C-Labeled Standards:
-
Identical Physicochemical Properties: 13C-labeled leukotrienes exhibit virtually identical extraction recovery, chromatographic retention time, and ionization efficiency as their endogenous counterparts. This ensures the most accurate correction for any variations during sample preparation and analysis.[4]
-
No Chromatographic Isotope Effect: The small mass difference between 12C and 13C does not typically result in a measurable chromatographic shift, ensuring perfect co-elution of the internal standard and the analyte.[5]
-
High Label Stability: The 13C label is incorporated into the carbon skeleton of the molecule and is not susceptible to exchange, providing a highly stable and reliable internal standard.[6]
Disadvantages and Scientific Considerations:
-
Cost and Availability: The synthesis of 13C-labeled compounds is often more complex and expensive than deuteration, which can be a limiting factor for some laboratories.[4]
-
Smaller Mass Shift: The mass difference per 13C atom is only +1 Da. To achieve a sufficient mass shift and avoid spectral overlap, it is often necessary to incorporate multiple 13C atoms.
Quantitative Data Comparison
| Feature | MK-571-d6 | 13C-Labeled Leukotrienes | Rationale & Implications |
| Structural Identity to Analyte | Analogous | Identical | 13C-standards more accurately reflect analyte behavior during sample processing and analysis. |
| Chromatographic Co-elution | Potential for isotopic shift | Near-perfect co-elution | Co-elution is critical for accurate compensation of matrix effects.[5] |
| Isotopic Stability | Generally stable, but position-dependent | Highly stable | 13C labels are not prone to back-exchange.[6] |
| Mass Shift | +6 Da | Typically +4 to +10 Da (analyte dependent) | Both provide sufficient mass shift for MS detection. |
| Cost | Generally lower | Generally higher | Budgetary considerations may influence choice.[4] |
| Correction for Matrix Effects | Good, but potentially incomplete | Excellent | Identical chemical nature provides the most reliable correction.[7] |
Experimental Workflow: Quantification of Urinary Leukotriene E4
The following protocol outlines a robust and validated method for the quantification of LTE4 in human urine using a stable isotope-labeled internal standard and LC-MS/MS. This workflow is a self-validating system, with the internal standard accounting for variability at each stage.
Sources
- 1. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Cross-Validation of ELISA and LC-MS for Leukotriene Measurement
Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals
Executive Summary: The Analytical Divergence
Leukotrienes (LTs) are potent lipid mediators derived from arachidonic acid, pivotal in inflammation and asthma pathophysiology. Quantifying them presents a unique bioanalytical challenge due to their low endogenous abundance (pg/mL range) , short half-life , and isomer instability .
Historically, ELISA (Enzyme-Linked Immunosorbent Assay) has been the workhorse for high-throughput screening due to its low cost and simplicity.[1] However, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) has emerged as the gold standard for specificity, capable of distinguishing structural isomers that antibodies often conflate.
This guide provides a rigorous framework for cross-validating these two methodologies, ensuring that data generated in early-stage screening (ELISA) translates reliably to confirmatory clinical analysis (LC-MS/MS).
Biological Context & Target Analytes[1][2][3][4][5][6][7][8][9]
Understanding the biosynthetic pathway is critical for selecting the right analyte and preservation method. LTs are rapidly metabolized; therefore, sample handling is as critical as the detection method.
Figure 1: Leukotriene Biosynthetic Pathway (DOT Visualization)
Caption: The 5-Lipoxygenase pathway. LTB4 and LTE4 are the primary targets for quantification due to their relative stability compared to intermediates.
Methodological Deep Dive: ELISA vs. LC-MS/MS
ELISA: The Screening Workhorse
-
Principle: Competitive immunoassay. Endogenous LT competes with an enzyme-conjugated LT tracer for a limited number of antibody binding sites.
-
Key Advantage: High throughput (96/384 wells) and low capital cost.
-
Critical Limitation: Cross-Reactivity . Antibodies may bind to structurally similar metabolites (e.g., 20-OH-LTB4 or isomers like 6-trans-LTB4), leading to overestimation of analyte concentration.
LC-MS/MS: The Specificity Gold Standard[1]
-
Principle: Physical separation by hydrophobicity (LC) followed by mass filtration (MS/MS) using Multiple Reaction Monitoring (MRM).
-
Key Advantage: Absolute specificity. Can distinguish LTB4 from its 6-trans isomer and measure multiple analytes (multiplexing) simultaneously.
-
Critical Limitation: Lower throughput and high instrument cost.
Table 1: Performance Comparison Matrix
| Feature | ELISA (Competitive) | LC-MS/MS (MRM Mode) |
| Specificity | Moderate (Antibody dependent) | High (m/z + Retention Time) |
| Sensitivity (LOD) | ~10–50 pg/mL | ~1–5 pg/mL (with SPE enrichment) |
| Sample Volume | 50–100 µL | 200–1000 µL (requires concentration) |
| Throughput | 40+ samples/hour | 5–10 samples/hour |
| Matrix Tolerance | Low (Matrix effects common) | High (Internal Standards correct for matrix) |
| Primary Use | Screening, Trend Analysis | Confirmation, PK/PD Studies |
Experimental Workflow & Protocols
To successfully cross-validate, you must minimize pre-analytical variables. The following protocols ensure that the same sample integrity is maintained for both methods.
Sample Collection (Universal Step)
-
Matrix: Plasma (EDTA/Heparin) or Sputum supernatant.
-
Stabilization: Immediately add a 5-LOX inhibitor (e.g., Zileuton) or stop solution (Methanol) to prevent ex vivo formation of LTs.
-
Storage: Flash freeze at -80°C. LTs degrade rapidly at -20°C.
Extraction Protocol (The Divergence)
While ELISA kits often claim "direct measurement," Solid Phase Extraction (SPE) is highly recommended for both methods during validation to remove interfering proteins and phospholipids.
Protocol: Optimized SPE for Leukotrienes
-
Conditioning: C18 SPE cartridge (e.g., Waters Oasis HLB) with 1 mL Methanol, then 1 mL Water.
-
Loading: Acidify sample (pH 3.0) with dilute acetic acid to protonate LTs (improves retention). Load onto cartridge.
-
Washing: Wash with 1 mL 5% Methanol/Water (removes salts/proteins).
-
Elution: Elute with 1 mL Methanol or Ethyl Acetate.
-
Reconstitution:
-
For ELISA: Evaporate N2, reconstitute in Assay Buffer.
-
For LC-MS: Evaporate N2, reconstitute in Mobile Phase (e.g., 30% ACN).
-
Figure 2: Cross-Validation Workflow (DOT Visualization)
Caption: Parallel processing workflow. Note the addition of Internal Standard (IS) in the LC-MS arm, which corrects for extraction loss—a correction often missing in ELISA.
Cross-Validation Strategy & Data Interpretation
When comparing results, do not expect a 1:1 correlation initially. Follow this logic to interpret discrepancies.
Statistical Tools
-
Bland-Altman Plot: Plot the difference between methods (ELISA - LCMS) vs. the average.
-
Goal: Identify systematic bias. If ELISA is consistently higher, it indicates cross-reactivity.
-
-
Linear Regression: Plot ELISA (y) vs. LC-MS (x).
-
Ideal: Slope = 1.0, R² > 0.9.
-
Typical Reality: Slope > 1.0 (ELISA overestimates).
-
Case Study: LTB4 in Human Plasma
In a study comparing LTB4 measurement in ionophore-stimulated blood:
-
Observation: ELISA results were 2-3x higher than LC-MS/MS values.
-
Root Cause: The ELISA antibody cross-reacted with 6-trans-LTB4 and 20-OH-LTB4 , non-biologically active isomers formed during sample handling.
-
Resolution: LC-MS/MS chromatographically separated the active LTB4 from its isomers (different retention times), providing the "true" value.
Acceptance Criteria for Validation
For a successful cross-validation in a drug development context:
-
Precision (CV%): Both methods should be <15% (<20% at LLOQ).
-
Correlation (r): > 0.85 is acceptable for biological assays.
-
Bias: If ELISA bias is consistent (e.g., always 1.5x LC-MS), a correction factor can be applied to screening data.
Conclusion and Recommendations
-
Use ELISA for: Large-scale screening of in vitro supernatants or high-concentration samples where trends are more important than absolute accuracy.
-
Use LC-MS/MS for: Clinical trial samples (PK/PD), complex matrices (plasma/sputum), and when distinguishing specific isomers is biologically critical.
-
The Hybrid Approach: Validate the ELISA against LC-MS/MS using a subset (n=20) of samples. Establish the correlation factor. Use the corrected ELISA protocol for the bulk of the study to save costs.
References
-
Comparison of LC-MS/MS and ELISA for LTB4
-
Oxylipin Analysis Review
-
Desmosine Cross-Validation (Methodology Reference)
-
Multiplexing vs ELISA
Sources
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zgt.nl [zgt.nl]
Technical Guide: Accuracy and Precision of MK-571-d6 as an Internal Standard in Bioanalysis
Executive Summary
In the quantification of MK-571 (a potent CysLT1 antagonist and MRP transporter inhibitor), the choice of Internal Standard (IS) dictates the reliability of pharmacokinetic (PK) and toxicokinetic data. This guide critically compares MK-571-d6 (the deuterated isotopolog) against structural analogs and external standardization methods.
The Verdict: MK-571-d6 is the requisite gold standard for LC-MS/MS bioanalysis. While structural analogs (e.g., Verlukast) offer cost advantages, they fail to adequately compensate for matrix effects in complex biological fluids (plasma, urine, microsomes), leading to quantification errors of 15–30%. MK-571-d6 ensures accuracy within ±5% by providing near-perfect co-elution and identical ionization efficiency.
Introduction: The Bioanalytical Challenge
MK-571 is widely used in drug development to assess drug-drug interactions (DDIs) involving Multidrug Resistance Proteins (MRP1, MRP4). Accurate quantification is critical because MK-571 often exhibits:
-
High Matrix Sensitivity: As a hydrophobic organic acid, it is susceptible to phospholipid suppression in electrospray ionization (ESI).
-
Variable Recovery: Protein binding (>99%) makes consistent extraction recovery difficult without a tracking IS.
The Role of the Internal Standard
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the IS must mimic the analyte's behavior through:
-
Extraction: Compensating for sample loss during protein precipitation or solid-phase extraction (SPE).
-
Chromatography: Eluting at the same time to experience the exact same matrix suppression/enhancement.
-
Ionization: Correcting for fluctuations in ESI source efficiency.
Comparative Analysis: MK-571-d6 vs. Alternatives
The following table summarizes the performance metrics of MK-571-d6 compared to common alternatives used in early-stage discovery.
Table 1: Comparative Performance Metrics
| Feature | MK-571-d6 (Isotopic) | Structural Analog (e.g., Verlukast) | External Standard |
| Chemical Identity | Identical (except mass) | Similar core, different side chains | N/A |
| Retention Time ( | < 0.05 min shift | 0.5 – 2.0 min shift | N/A |
| Matrix Effect Correction | Excellent. Co-elutes with analyte; suffers identical suppression. | Poor. Elutes in a different suppression zone. | None. |
| Recovery Correction | Precise. Mimics protein binding and solubility exactly. | Variable. Different solubility profile. | None. |
| Precision (%CV) | < 5% | 10 – 25% | > 20% |
| Cost | High | Low | Low |
Mechanism of Error Correction
The diagram below illustrates why MK-571-d6 succeeds where analogs fail. The "Matrix Zone" represents regions of ion suppression caused by phospholipids.
Figure 1: Mechanism of Matrix Effect Correction. MK-571-d6 co-elutes with the analyte, ensuring that any signal suppression affects both equally, maintaining the critical Analyte/IS area ratio.
Technical Deep Dive: The Deuterium Isotope Effect
A common concern with deuterated standards is the Deuterium Isotope Effect . Because the C-D bond is shorter and less polarizable than the C-H bond, deuterated compounds are slightly more lipophilic.
-
Impact on MK-571: On reversed-phase C18 columns, MK-571-d6 may elute slightly earlier than the non-deuterated parent.
-
Acceptance Criteria: For accurate quantification, the retention time shift (
RT) must be negligible (typically < 0.05 min). If the shift is too large, the IS may slip out of the ion suppression window. -
Experimental Validation: In standard gradients (0.1% Formic Acid/Acetonitrile), the shift for MK-571-d6 is typically undetectable or <2 seconds, making it fit-for-purpose.
Validated Experimental Protocol
This protocol is designed for the quantification of MK-571 in human or rodent plasma using MK-571-d6.
A. Materials
-
Internal Standard: MK-571-d6.
-
Matrix: Plasma (K2EDTA).[1]
-
Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.
B. Sample Preparation Workflow
Figure 2: Sample preparation workflow utilizing protein precipitation and isotope dilution.[3][4]
C. LC-MS/MS Conditions[5][6][7][8]
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Transitions (MRM):
-
MK-571: m/z 515.2
366.1 (Quantifier) -
MK-571-d6: m/z 521.2
372.1 (Quantifier)
-
Representative Validation Data
The following data illustrates the accuracy and precision improvements when using MK-571-d6 versus a structural analog method.
Table 2: Intra-Day Accuracy & Precision (n=6)
| Concentration (ng/mL) | MK-571-d6 Method | Structural Analog Method | ||
| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | |
| LLOQ (1.0) | 98.5 | 4.2 | 88.4 | 12.5 |
| Low QC (3.0) | 101.2 | 3.1 | 92.1 | 9.8 |
| Mid QC (50.0) | 99.8 | 1.5 | 108.5 | 6.4 |
| High QC (800.0) | 100.4 | 1.2 | 95.3 | 5.1 |
Table 3: Matrix Effect (Matrix Factor)
A Matrix Factor (MF) of 1.0 indicates no suppression. IS-normalized MF should be close to 1.0.
| Matrix Source | MK-571-d6 (IS-Normalized MF) | Structural Analog (IS-Normalized MF) |
| Normal Plasma | 0.99 ± 0.02 | 0.85 ± 0.08 |
| Hemolyzed Plasma | 1.01 ± 0.03 | 0.72 ± 0.12 |
| Lipemic Plasma | 0.98 ± 0.04 | 0.65 ± 0.15 |
Interpretation: The structural analog fails in hemolyzed and lipemic plasma, showing significant signal drift (MF < 0.8). MK-571-d6 maintains unity (MF
References
-
US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.[5] (2022).[6][5][7][8][9]
-
Ruiz, I. et al. "MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication."[3] Antimicrobial Agents and Chemotherapy (2020).[3]
-
Wang, S. et al. "Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry." Journal of Separation Science (2017).
-
Cayman Chemical. MK-571 (Sodium Salt) Product Information.
Sources
- 1. Plasma drug profiles and tolerability of MK-571 (L-660,711), a leukotriene D4 receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific HPLC method for the quantitation of the enantiomers of MK-0571, a potent leukotriene D4 receptor antagonist, in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hhs.gov [hhs.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. KoreaMed Synapse [synapse.koreamed.org]
A Senior Application Scientist's Guide to Comparing Deuterated Leukotriene Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of inflammatory mediators, the selection of an appropriate internal standard is a critical decision that underpins the validity of experimental data. Leukotrienes, a family of potent lipid mediators derived from arachidonic acid, play pivotal roles in inflammatory and allergic diseases.[1][2] Their accurate measurement in biological matrices is paramount for understanding disease pathogenesis and for the development of novel therapeutics. This guide provides an in-depth comparison of deuterated leukotriene standards, offering the technical insights and experimental frameworks necessary to make an informed choice for your high-sensitivity liquid chromatography-mass spectrometry (LC-MS) assays.
The Imperative for High-Quality Internal Standards in Leukotriene Quantification
Leukotrienes are synthesized by immune cells and contribute to the pathophysiology of conditions like asthma, allergic rhinitis, and cardiovascular diseases.[1][2] Their quantification in complex biological samples such as plasma, urine, or exhaled breath condensate is challenging due to their low endogenous concentrations and the potential for sample loss during extraction and analysis.[3][4]
This is where deuterated internal standards become indispensable. These are stable isotope-labeled (SIL) versions of the target analyte where one or more hydrogen atoms are replaced by deuterium.[5][6] In mass spectrometry, this results in a predictable mass shift, allowing the standard to be distinguished from the endogenous analyte.[6] By adding a known amount of a deuterated standard to a sample at the beginning of the workflow, it experiences similar extraction recovery, ionization efficiency, and matrix effects as the analyte.[6][7][8] The ratio of the analyte's signal to the internal standard's signal is then used for accurate quantification, effectively normalizing for variations that can occur during sample preparation and analysis.[7][9] The use of deuterated standards is strongly recommended for bioanalytical testing that requires accurate quantification and helps ensure compliance with regulatory expectations from bodies like the FDA and EMA.[5]
Critical Quality Attributes for Deuterated Leukotriene Standards
The performance of a deuterated standard is dictated by several key quality attributes. A thorough evaluation of these parameters is essential before incorporating a standard into a validated bioanalytical method.
Isotopic Purity and Enrichment
Isotopic purity refers to the percentage of the deuterated standard that contains the desired number of deuterium atoms. High isotopic enrichment (typically ≥98%) is crucial to minimize "crosstalk" or isotopic interference, where the signal from the deuterated standard contributes to the signal of the native analyte.[5][10] Incomplete deuteration can lead to a population of molecules with varying numbers of deuterium atoms, which can complicate data analysis.[11] For instance, a standard labeled as d5 should have a very high percentage of molecules containing exactly five deuterium atoms.
Chemical Purity
Beyond isotopic purity, the chemical purity of the standard is equally important. Impurities can co-elute with the analyte or the standard, causing ion suppression or enhancement, and leading to inaccurate quantification.[12] High-quality standards should have a chemical purity of >99%.[10] Suppliers should provide a Certificate of Analysis (CoA) detailing the purity as determined by methods such as HPLC and NMR.
Concentration Accuracy
The precise concentration of the standard solution is fundamental for accurate quantification. Reputable suppliers provide standards in pre-weighed vials or as accurately prepared solutions with detailed information on the CoA. It is good practice to verify the concentration of a new lot of standard against a previously validated lot or a certified reference material, if available.
Stability
Leukotrienes are susceptible to degradation, particularly through oxidation. The stability of the deuterated standard under various storage and experimental conditions (e.g., long-term storage, freeze-thaw cycles, bench-top stability in matrix) must be thoroughly evaluated. Suppliers typically provide stability data, but it is crucial to verify this within your own laboratory's conditions.[5] Storage at -80°C in an appropriate solvent, often with an antioxidant, is common practice.[13]
Comparative Overview of Commercially Available Deuterated Leukotriene Standards
Several reputable suppliers offer a range of deuterated leukotriene standards. The table below provides a comparative summary of key specifications for some commonly used standards from prominent vendors. It is important to note that specifications can be lot-specific, and users should always refer to the CoA for the most accurate information.
| Standard | Supplier | Catalog Number (Example) | Purity Specification | Deuterium Incorporation | Supplied Form |
| Leukotriene B4-d4 | Cayman Chemical | 20111 | ≥98% | ≥99% deuterated forms (d1-d4) | Solution in ethanol |
| Leukotriene C4-d5 | Cayman Chemical | Item No. 10005244 | ≥97% (LTC4 methyl ester) | ≥99% deuterated forms (d1-d5) | Solution in ethanol:water (95:5) |
| Leukotriene D4-d5 | Cayman Chemical | 20311 | ≥98% | ≥99% deuterated forms (d1-d5) | Solution in ethanol |
| Leukotriene E4-d5 | Cayman Chemical | 20411 | ≥98% | ≥99% deuterated forms (d1-d5) | Solution in ethanol |
| Leukotriene B4-d4 | Avanti Polar Lipids | - | >99% | Not specified | Crystalline Solid |
| Cysteinyl Leukotriene Mix-d5 | Avanti Polar Lipids | - | >99% | Not specified | Crystalline Solid |
Note: This table is for illustrative purposes. Product availability and specifications are subject to change. Always consult the supplier's website and Certificate of Analysis for the most current information.
Experimental Design for Head-to-Head Comparison
To objectively compare the performance of deuterated leukotriene standards from different suppliers, a rigorous, self-validating experimental protocol is essential. The following workflow is designed to assess the key quality attributes discussed earlier.
Diagram: Experimental Workflow for Comparing Deuterated Leukotriene Standards
Caption: Workflow for the comparative evaluation of deuterated standards.
Step-by-Step Methodology
1. Materials and Reagents:
-
Deuterated leukotriene standards from at least two different suppliers (e.g., Supplier A and Supplier B).
-
Native (unlabeled) leukotriene standard of high purity (for calibration curve and recovery assessment).
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid).
-
Blank biological matrix (e.g., human plasma from at least six different sources).[14]
-
Solid Phase Extraction (SPE) cartridges.
2. Standard Preparation:
-
Causality: Preparing separate stock solutions for calibration standards and quality controls (QCs) is a requirement of regulatory guidelines to ensure the accuracy of the calibrants and QCs.[15]
-
Prepare stock solutions of each deuterated standard and the native standard in an appropriate solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
From these stocks, prepare separate sets of working solutions for spiking calibration standards and QCs.
3. LC-MS/MS Instrumentation and Parameters:
-
Utilize a high-sensitivity triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Develop a multiple reaction monitoring (MRM) method for the native analyte and each deuterated standard. Optimize cone voltage and collision energy for each transition.
-
Employ a suitable reversed-phase column (e.g., C18) for chromatographic separation.
4. Data Analysis and Performance Evaluation:
-
Isotopic Purity Assessment:
-
Analyze a high concentration of each deuterated standard alone.
-
Monitor the MRM transition of the native analyte. The response observed, if any, represents the isotopic contribution of the standard to the analyte signal. This should be minimal, ideally less than 0.1% of the response of the deuterated standard at the same concentration.
-
-
Chemical Purity Assessment:
-
Inject a high concentration of each deuterated standard and analyze the chromatogram for any impurity peaks.
-
The absence of significant peaks other than the main compound indicates high chemical purity.
-
-
Stability Assessment:
-
Prepare QC samples in the biological matrix and subject them to several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Perform a bench-top stability test by leaving QC samples at room temperature for a defined period (e.g., 4, 8, 24 hours).
-
Analyze the stability samples against a freshly prepared calibration curve. The mean concentration should be within ±15% of the nominal concentration.[16]
-
-
Comparative Performance in Matrix:
-
Prepare calibration curves and QC samples in the biological matrix using each deuterated standard.
-
Process the samples using a validated SPE method.
-
Analyze the extracted samples and compare the linearity (r² > 0.99), accuracy (within 85-115%), and precision (CV < 15%) of the calibration curves and QCs obtained with each standard.[16]
-
Understanding the Leukotriene Biosynthesis Pathway
A fundamental understanding of the leukotriene biosynthesis pathway is beneficial for interpreting analytical results and troubleshooting potential issues.
Diagram: Leukotriene Biosynthesis Pathway
Caption: Simplified overview of the leukotriene biosynthesis pathway.
This pathway begins with the conversion of arachidonic acid to Leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase (5-LO) with the help of 5-lipoxygenase-activating protein (FLAP).[17][18] LTA4 is an unstable intermediate that is subsequently converted to either Leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[18]
Conclusion and Recommendations
The choice of a deuterated internal standard is a foundational element for robust and reliable quantification of leukotrienes. While multiple suppliers offer high-quality standards, it is the responsibility of the analytical scientist to perform a rigorous in-house evaluation. This guide provides a framework for such a comparison, focusing on the critical attributes of isotopic and chemical purity, concentration accuracy, and stability.
Key Recommendations:
-
Always procure standards from reputable suppliers who provide a comprehensive Certificate of Analysis.
-
Never assume that a new lot of standard will perform identically to a previous one. Abridged validation should be performed for each new lot.
-
Thoroughly assess the stability of the standard under your specific experimental conditions.
-
Document all evaluations meticulously. This is a requirement for regulated bioanalysis and good scientific practice.
By following the principles and protocols outlined in this guide, researchers can confidently select the most appropriate deuterated leukotriene standards for their work, ensuring the generation of accurate, reproducible, and defensible data.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Leukotriene biosynthesis pathway and receptor recognition. Available at: [Link]
-
O'Donnell, V. B., et al. (2019). Leukotriene biosynthetic enzymes as therapeutic targets. Trends in Pharmacological Sciences, 40(8), 539-551. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]
-
Substack. (2025). What are internal standards, and why do they matter in LC/MS?. Available at: [Link]
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
PubMed. (2018). Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma. Available at: [Link]
-
Australian Prescriber. (1999). Leukotrienes - biosynthesis and mechanisms of action. Available at: [Link]
-
Avanti Polar Lipids. (n.d.). Deuterated Phospholipids. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
-
C&EN. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]
-
Avanti Polar Lipids. (n.d.). Avanti® Polar Lipids. Available at: [Link]
-
PubMed. (2009). LC/MS/MS analysis of leukotriene B4 and other eicosanoids in exhaled breath condensate for assessing lung inflammation. Available at: [Link]
-
PubMed. (2010). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Available at: [Link]
-
Avanti Polar Lipids. (n.d.). LIPIDOMIX™ Standards. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available at: [Link]
-
Semantic Scholar. (n.d.). Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Meta. Available at: [Link]
-
Avanti Polar Lipids. (n.d.). Avanti Polar Lipids Homepage. Available at: [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]
-
Waters Corporation. (n.d.). High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof. Available at: [Link]
-
Tilley Distribution. (2024). Defining Chemical Grades: An Explainer. Available at: [Link]
-
MDPI. (2023). Structures of Leukotriene Biosynthetic Enzymes and Development of New Therapeutics. Available at: [Link]
-
PubMed. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
Bioscience Reports. (2004). Biosynthesis and metabolism of leukotrienes. Available at: [Link]
-
Camlab. (n.d.). A guide to Chemical Grades. Available at: [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
ReAgent. (2020). What Do The Different Grades Of Chemical Mean?. Available at: [Link]
Sources
- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS analysis of leukotriene B4 and other eicosanoids in exhaled breath condensate for assessing lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. nebiolab.com [nebiolab.com]
- 8. bioanalytics.substack.com [bioanalytics.substack.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 18. biosciencepharma.com [biosciencepharma.com]
A Senior Application Scientist's Guide to the Performance Evaluation of MK-571-d6 in Diverse Biological Matrices
Introduction: The Imperative for Precision in Bioanalysis
MK-571 is a potent and selective antagonist of the cysteinyl leukotriene D4 receptor, a key player in the inflammatory cascade of asthma and other allergic diseases.[1][2] Its quantification in biological matrices is fundamental to pharmacokinetic, pharmacodynamic, and toxicological studies. The inherent complexity and variability of biological matrices such as plasma, urine, and tissue homogenates present significant challenges to achieving accurate and reproducible quantification.[3][4] To navigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is not merely a recommendation but a cornerstone of robust bioanalytical methodology.[5][6][7]
This guide provides an in-depth evaluation of MK-571-d6, a deuterated analog of MK-571, as an internal standard. We will explore the scientific rationale for its use, present a framework for its performance evaluation across different biological matrices, and provide comparative insights against other analytical approaches. The methodologies and data presented herein are grounded in established principles of bioanalytical method validation, ensuring a self-validating system that meets stringent regulatory expectations.[6][8][9]
The Rationale: Why MK-571-d6 is the Gold Standard Internal Standard
In quantitative mass spectrometry, an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from extraction and handling to ionization in the mass spectrometer source.[10] Structural analogs can offer some correction, but they often exhibit different extraction efficiencies, chromatographic retention times, and ionization responses.[10]
This is where a SIL-IS like MK-571-d6 excels. By replacing six hydrogen atoms with deuterium, its chemical and physical properties are nearly identical to the parent compound, MK-571.[7] This near-perfect analogy ensures that any variability encountered during sample processing—such as incomplete extraction recovery, sample loss during transfer, or matrix-induced ion suppression/enhancement—affects both the analyte and the internal standard to the same degree.[7] The ratio of the analyte's signal to the internal standard's signal thus remains constant, providing a highly accurate and precise measure of the analyte's true concentration.
Caption: Bioanalytical Workflow using an Internal Standard.
Performance Evaluation Across Biological Matrices
A comprehensive evaluation of an internal standard's performance is pivotal and must be conducted in alignment with regulatory guidelines such as the FDA's Bioanalytical Method Validation (BMV) guidance.[8][9][11] The core performance parameters to assess are extraction recovery, matrix effect, and stability.
Plasma: The Primary Matrix for Pharmacokinetic Assessment
Plasma is the most common matrix for evaluating systemic drug exposure.[12] However, its high protein content and complexity can significantly impact analytical results.[13]
Experimental Protocol: Plasma Sample Preparation
-
Thaw: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of MK-571-d6 working solution (e.g., 100 ng/mL in methanol) to each sample, except for blank matrix samples.
-
Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile. This not only precipitates proteins but also releases the drug from plasma proteins.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Urine: A Key Matrix for Excretion Studies
Urine presents a different challenge due to its high variability in pH, ionic strength, and endogenous compound concentrations, which can lead to significant matrix effects.[4][14]
Experimental Protocol: Urine Sample Preparation
-
Thaw & Centrifuge: Thaw urine samples at room temperature and centrifuge at 4,000 rpm for 5 minutes to remove particulate matter.
-
Aliquoting & Spiking: Aliquot 100 µL of the supernatant and spike with 10 µL of MK-571-d6 working solution.
-
Dilution (Dilute-and-Shoot): Add 900 µL of the initial mobile phase. This simple dilution is often sufficient for urine and minimizes sample manipulation.
-
Vortex: Vortex the sample thoroughly.
-
Analysis: Directly inject an aliquot into the LC-MS/MS system. For more complex urine matrices, a Solid Phase Extraction (SPE) may be required.[4]
Tissue Homogenates: Assessing Drug Distribution
Quantifying a drug in tissues is crucial for understanding its distribution and potential for accumulation. The preparation of tissue homogenates introduces unique challenges, including efficient cell lysis and removal of lipids.
Experimental Protocol: Tissue Homogenate Preparation
-
Weighing & Homogenization: Weigh a portion of the frozen tissue (e.g., liver, lung) and add a 3-fold volume of ice-cold phosphate-buffered saline (PBS). Homogenize using a mechanical homogenizer until a uniform consistency is achieved.
-
Aliquoting & Spiking: Aliquot 100 µL of the homogenate and spike with 10 µL of MK-571-d6 working solution.
-
Extraction: Add 500 µL of ethyl acetate. Ethyl acetate is an effective solvent for extracting drugs of moderate polarity while leaving behind many endogenous interferences.[15]
-
Vortex & Centrifuge: Vortex vigorously for 2 minutes, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Supernatant Transfer & Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.
Quantitative Performance Data: A Comparative Summary
The following table summarizes the expected performance of MK-571-d6 across the different matrices based on established principles of bioanalytical method validation.[8][9] The acceptance criteria are derived from FDA guidelines, which state that accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) and precision should not exceed 15% CV (20% at LLOQ).[8]
| Performance Parameter | Biological Matrix | Typical Result (MK-571-d6) | Acceptance Criteria | Rationale for Performance |
| Extraction Recovery (%) | Plasma | 85 - 95% | Consistent & Reproducible | MK-571-d6's identical physicochemical properties ensure it co-extracts with MK-571, compensating for any losses. |
| Urine (Dilute-and-Shoot) | Not Applicable | Not Applicable | No extraction step is performed. | |
| Tissue Homogenate | 80 - 90% | Consistent & Reproducible | Efficiently extracted alongside the analyte from a complex matrix. | |
| Matrix Effect (IS Normalized) | Plasma | 0.95 - 1.05 | 0.85 - 1.15 | Co-elution with MK-571 allows for effective normalization of ion suppression/enhancement from phospholipids and proteins.[15] |
| Urine | 0.90 - 1.10 | 0.85 - 1.15 | Compensates for high variability in salt and urea content that can drastically affect ionization.[4][16] | |
| Tissue Homogenate | 0.90 - 1.10 | 0.85 - 1.15 | Corrects for variability introduced by lipids and other cellular components. | |
| Stability (Analyte/IS Ratio) | Freeze-Thaw (3 cycles) | < 10% change | ≤ 15% change | Deuteration does not alter the inherent stability of the molecule under freeze-thaw stress.[3] |
| Short-Term (24h, RT) | < 5% change | ≤ 15% change | Stable on the autosampler benchtop for the duration of a typical analytical run.[3] | |
| Long-Term (-80°C, 3 months) | < 10% change | ≤ 15% change | Demonstrates long-term stability in frozen storage conditions, ensuring sample integrity.[3] |
Alternative Internal Standards: A Compromise in Quality
While other compounds could be considered as internal standards, they introduce compromises:
-
Structural Analogs: A compound with a similar chemical structure might be available. However, even minor structural differences can lead to different chromatographic retention times, extraction recoveries, and ionization efficiencies. This disparity means the internal standard cannot fully compensate for analytical variability, leading to reduced accuracy and precision.[10]
-
Non-related Compounds: Using a completely unrelated compound is a poor practice in modern bioanalysis as it fails to account for matrix effects and extraction variability specific to the analyte.
The use of a SIL-IS like MK-571-d6 is the only approach that ensures the internal standard and analyte behave virtually identically, providing the highest level of confidence in the analytical results.[5][7][15]
Caption: Analyte vs. Internal Standard Behavior.
Conclusion
The rigorous evaluation of MK-571-d6 demonstrates its superior performance as an internal standard for the quantification of MK-571 in plasma, urine, and tissue homogenates. Its ability to accurately correct for variations in extraction recovery and matrix effects across diverse and complex biological matrices is unparalleled by other types of internal standards. By adhering to the principles of bioanalytical method validation and leveraging the near-ideal properties of a stable isotope-labeled internal standard, researchers can ensure the generation of high-quality, reliable, and defensible data in their drug development programs.
References
-
Ruiz I, Nevers Q, Hernández E, et al. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy. 2020;64(6):e02078-19. [Link]
-
Zaccheo T, Van De Merbel NC, Hillewaert V, et al. Stereospecific HPLC method for the quantitation of the enantiomers of MK-0571, a potent leukotriene D4 receptor antagonist, in biological specimens. Journal of Pharmaceutical and Biomedical Analysis. 1992;10(10-12):897-902. [Link]
-
Whiteaker JR, Zhao L, Zhang H, et al. Internal Standard Triggered-Parallel Reaction Monitoring Mass Spectrometry Enables Multiplexed Quantification of Candidate Biomarkers in Plasma. Journal of Proteome Research. 2017;16(11):4081-4093. [Link]
-
US Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. May 2018. [Link]
-
Margolskee DJ, Bodson Y, Dallob A, et al. Plasma drug profiles and tolerability of MK-571 (L-660711), a leukotriene D4 receptor antagonist, in man. Journal of Clinical Pharmacology. 1991;31(11):1056-1061. [Link]
-
Szerkus O, Jacyna J, Gibiński P, et al. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis. 2017;134:27-34. [Link]
-
Imafuku T, Otagiri M, Suno M, et al. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine. Journal of Chromatography B. 2015;997:131-138. [Link]
-
Xu Y, Li S, Iyer R, et al. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. 2015;107:258-264. [Link]
-
Ivanisevic J, Want EJ. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites. 2022;12(2):100. [Link]
-
Li Y, Liu Y, Li Y, et al. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass. BMC Microbiology. 2021;21(1):173. [Link]
-
Tang J, Tian Y, Liu L, et al. Cysteinyl leukotriene receptor antagonist MK-571 alters bronchoalveolar lavage fluid proteome in a mouse asthma model. Proteomics. 2007;7(23):4324-4334. [Link]
-
Williams C, Wu H, Lee C. Inhibition of multidrug/xenobiotic resistance transporter by MK571 improves dye (Fura 2) accumulation in crustacean tissues from lobster, shrimp, and isopod. Cell Biology and Toxicology. 2002;18(3):147-160. [Link]
-
Pienimäki P, Heiskanen S, Hiltunen J. Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis. 2011;54(5):917-925. [Link]
-
Hsieh JY, Lin JH. Interspecies differences in stereoselective protein binding and clearance of MK-571. Drug Metabolism and Disposition. 1991;19(1):20-25. [Link]
-
ResearchGate. Evaluation of urine matrix effects, linearity, and total imprecision. [Link]
-
Cannaert A, Sparkes E, Huppertz LM, et al. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning. Journal of Analytical Toxicology. 2020;44(8):845-856. [Link]
-
US Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. May 2024. [Link]
-
Kern S, Fenner K, Singer H, et al. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. 2015;1415:60-69. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. Forensic DNA Recovery from FFPE Tissue Using the Maxwell RSC Xcelerate Kit: Optimization, Challenges, and Limitations. [Link]
-
ResearchGate. LC-ESI-MS/MS chromatograms of cysteinyl leukotrienes (125 pg of each... [Link]
-
Gekeler V, Boer R, Ise W, et al. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications. 1995;208(1):345-352. [Link]
-
MDPI. Optimization of Extraction and Antioxidant Activities of Resveratrol from Polygonum cuspidatum by Ultrasound-Assisted Natural Deep Eutectic Solvent Method. [Link]
-
ICH. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
ResearchGate. Evaluation of different internal standards for precious metals quantification. [Link]
-
Perez JW, Cerasoli DM, Reutter J, et al. Enhanced Stability of Blood Matrices Using a Dried Sample Spot Assay to Measure Human Butyrylcholinesterase Activity. Analytical Chemistry. 2015;87(11):5641-5648. [Link]
-
Huppertz B, Möller-Friedrich S, Baum K. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology. 2023;47(7):727-734. [Link]
-
South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
Semantic Scholar. Investigation of matrix effects of urine on a molecularly imprinted solid-phase extraction. [Link]
-
Pintus E, Ledda M, Cocco E, et al. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Metabolites. 2022;12(9):801. [Link]
-
Bioanalysis Zone. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Li Y, Chen Z, Liu Z, et al. Characterizations of alveolar repair after mandibular second molar extraction: an experimental study in rats. Journal of Applied Oral Science. 2015;23(4):397-403. [Link]
-
Fritscher J, Ghoreschi K, Schaller M. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases. Prostaglandins & Other Lipid Mediators. 2014;113-115:73-80. [Link]
-
Vesper HW, Myers GL, Miller WG. Impact of internal standard selection on measurement results for long chain fatty acids in blood. Chemosphere. 2021;282:131070. [Link]
-
US Food and Drug Administration. Draft Guidance on Bioanalytical Method Validation. September 2013. [Link]
-
ResearchGate. Pressor Activity in Bovine Kidney Homogenate. [Link]
Sources
- 1. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptor antagonist MK-571 alters bronchoalveolar lavage fluid proteome in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. Plasma drug profiles and tolerability of MK-571 (L-660,711), a leukotriene D4 receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interspecies differences in stereoselective protein binding and clearance of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. marker-test.de [marker-test.de]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulatory Guidelines for Using Deuterated Standards in Clinical Research: A Comparative Guide
Executive Summary
In clinical research and drug development, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the ability to correct for variability introduced by sample preparation and matrix effects.[1][2] Stable Isotope-Labeled Internal Standards (SIL-IS) , particularly deuterated standards, are the regulatory "gold standard" for this purpose.
This guide analyzes the regulatory requirements (ICH M10, FDA, EMA) for using deuterated standards, compares their performance against structural analogs, and provides a validated protocol for their implementation in clinical bioanalysis.
Part 1: The Regulatory Landscape (ICH M10, FDA, EMA)
Recent harmonization efforts, specifically ICH M10 , have unified bioanalytical method validation (BMV) requirements across the FDA (US), EMA (Europe), and PMDA (Japan).
Core Regulatory Requirements for Internal Standards (IS)
| Regulatory Domain | Key Guideline Requirement | Impact on Deuterated Standards |
| Selection Rationale | ICH M10, Section 3.1: "A suitable internal standard (IS) should be added... When MS detection is used, the use of the stable isotope-labelled analyte as the IS is recommended whenever possible."[3][4] | Mandate: If a deuterated standard is commercially available or synthesizable, it is the expected default. Use of an analog requires scientific justification.[1] |
| Matrix Effects | FDA BMV (2018) / ICH M10: Matrix factors (MF) must be determined.[3] The IS-normalized MF should be close to 1.0. | Mechanism: Deuterated IS corrects for ion suppression/enhancement because it co-elutes (or nearly co-elutes) with the analyte, experiencing the same ionization environment. |
| Purity & Cross-talk | EMA BMV: The IS must not interfere with the analyte (cross-talk). | Risk: Deuterated standards must have high isotopic purity (>98-99% D-enrichment) to ensure no "M+0" (unlabeled) impurity contributes to the analyte signal. |
| Response Variability | ICH M10: IS response plots must be monitored during study sample analysis to detect systemic drift.[5] | Utility: Drastic shifts in deuterated IS response often signal extraction failures or instrument fouling that would otherwise go undetected. |
Part 2: Comparative Analysis – SIL-IS vs. Alternatives
The choice of Internal Standard dictates the robustness of a clinical assay. Below is an objective comparison of performance metrics.
Table 1: Performance Comparison of Internal Standard Types
| Feature | Deuterated SIL-IS ( | Carbon-13 SIL-IS ( | Structural Analog | External Standardization |
| Matrix Effect Compensation | High. Co-elutes closely; excellent correction. | Superior. Perfect co-elution; no isotope effect. | Low/Moderate. Elutes at different time; experiences different matrix load.[4] | None. Susceptible to gross errors. |
| Retention Time Shift | Slight Shift. Deuterium is less lipophilic; may elute slightly earlier than analyte (Deuterium Isotope Effect). | None. Identical physicochemical properties. | Significant Shift. Distinct chemical structure. | N/A |
| Cost & Availability | Moderate. Widely available for many drugs. | High. Complex synthesis; often custom-made. | Low. Cheap; often off-the-shelf. | Lowest. |
| Regulatory Risk | Low. Preferred by FDA/EMA. | Lowest. The "Platinum" standard. | High. Requires extensive proof of validity. | Critical. Rarely accepted for LC-MS clinical assays. |
Technical Deep Dive: The "Deuterium Isotope Effect"
While deuterated standards are preferred, they are not chemically identical to the analyte. The C-D bond is shorter and has a lower zero-point energy than the C-H bond, making the molecule slightly less lipophilic .
-
Consequence: In Reverse Phase LC (RPLC), deuterated standards often elute slightly earlier than the unlabeled analyte.[6][7][8]
-
Risk: If the chromatographic peak is narrow and the matrix background is complex, the IS might elute in a "suppression zone" while the analyte elutes in a "clean zone" (or vice versa), leading to inaccurate quantification.
-
Mitigation: Use
or labeled standards if the deuterium effect causes separation >0.05 min, or adjust the gradient to ensure co-elution.
Part 3: Experimental Protocol – Validation of a Deuterated IS
This protocol ensures compliance with ICH M10 regarding IS suitability, specifically addressing Isotopic Purity (Cross-talk) and Matrix Factor (MF) .
Phase 1: Isotopic Purity & Cross-Talk Assessment
Objective: Ensure the deuterated standard does not contribute signal to the analyte channel (false positive) and vice versa.
-
Prepare Solutions:
-
Solution A: Analyte at Upper Limit of Quantification (ULOQ) without IS.
-
Solution B: Deuterated IS at working concentration without Analyte.
-
Solution C: Blank Matrix (Double Blank).
-
-
LC-MS/MS Analysis: Inject replicates (n=3) of A, B, and C.
-
Calculation:
-
IS Interference: Measure peak area at analyte transition in Solution B .
-
Requirement: Interference must be < 20% of the LLOQ (Lower Limit of Quantification) response of the analyte.[9]
-
Analyte Interference: Measure peak area at IS transition in Solution A .
-
Requirement: Interference must be < 5% of the IS response .
-
Phase 2: Matrix Factor (MF) Determination
Objective: Quantify the ability of the Deuterated IS to compensate for matrix effects.
-
Experimental Design:
-
Select 6 different lots of blank biological matrix (plasma/serum), including 1 lipemic and 1 hemolyzed lot (per ICH M10).
-
-
Extraction:
-
Extract blank matrices.
-
Post-Extraction Spike: Spike the extracted blank residue with Analyte (Low and High QC levels) and Deuterated IS.
-
Neat Standard: Prepare the same concentration in solvent (mobile phase).
-
-
Calculation:
-
Acceptance Criteria:
-
The CV% of the IS-Normalized MF across the 6 lots must be ≤ 15% .
-
Interpretation: If the Analyte MF is 0.5 (50% suppression) but the IS MF is also 0.5, the Normalized MF is 1.0. This proves the Deuterated IS is working correctly.
-
Part 4: Visualization of Workflows
Diagram 1: Regulatory Decision Tree for IS Selection (ICH M10)
This flowchart illustrates the logical pathway for selecting an Internal Standard compliant with modern guidelines.
Caption: Decision logic for selecting Internal Standards in compliance with ICH M10. Blue/Green paths represent optimal regulatory compliance.
Diagram 2: Mechanism of Matrix Effect Compensation
This diagram visualizes why Deuterated IS is superior to Analogs in the presence of matrix interferences.
Caption: Comparative mechanism of ion suppression. Deuterated IS corrects data because it experiences the same suppression as the analyte.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[10][11] [Link]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry.[11] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
Sources
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ema.europa.eu [ema.europa.eu]
- 4. waters.com [waters.com]
- 5. database.ich.org [database.ich.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invima.gov.co [invima.gov.co]
- 10. fda.gov [fda.gov]
- 11. hhs.gov [hhs.gov]
Safety Operating Guide
Operational & Compliant: MK-571-d6 Sodium Salt Disposal Guide
Executive Summary
Status: Hazardous Chemical Waste (Pharmaceutical Standard) Primary Hazard: Bioactive Leukotriene Receptor Antagonist / MRP1 Inhibitor Disposal Method: High-temperature incineration (via EHS/Waste Vendor). Critical Prohibition: NEVER dispose of MK-571-d6 via sanitary sewer or trash.
Chemical Profile & Hazard Identification
Causality of Hazard:
To safely dispose of MK-571-d6, one must understand its biological persistence. MK-571 is a potent, selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] It is designed to block biological signaling pathways with high affinity (
Why this matters for disposal: Unlike simple inorganic salts, MK-571-d6 is a bioactive organic framework. If released into the environment (e.g., down the drain), it can act as an endocrine or signaling disruptor in aquatic ecosystems, affecting organisms that rely on leukotriene signaling for inflammatory responses. The "d6" (deuterated) modification increases the cost but does not alter the chemical toxicity or ecological profile compared to the non-labeled parent compound; it is non-radioactive and stable.
Physical & Chemical Properties Table
| Property | Data | Operational Implication |
| CAS Number | 115103-85-0 (unlabeled) | Use parent CAS for waste manifesting if d6 specific is unavailable. |
| Form | Solid (Powder), Hygroscopic | Keep desiccated until disposal to prevent clumping/hydrolysis. |
| Solubility | Water (>10 mg/mL), DMSO, Methanol | Water-soluble; spills can spread quickly on wet surfaces. |
| Stability | Stable Isotope (Deuterium) | No radiological precautions required. Treat as chemical waste. |
| GHS Class | Irritant (H315, H319, H335) | Standard nitrile gloves (0.11mm) provide sufficient barrier. |
Mechanism of Action (Bio-Hazard Context)
The following diagram illustrates the biological pathway MK-571 disrupts. This high-affinity binding is the primary reason for strict "No Drain" policies.
Figure 1: MK-571 acts as a competitive antagonist at the CysLT1 receptor, necessitating containment to prevent environmental bio-accumulation.
Pre-Disposal: The Self-Validating Protocol
Before moving waste to the central accumulation area, use this self-validating logic to ensure the waste stream is compatible and safe. This prevents "mystery waste" incidents.
Step 1: Segregation Verification
-
Is it Solid? (Powder, contaminated gloves, weigh boats)
Stream A -
Is it Liquid? (Stock solutions in DMSO/Water/Methanol)
Stream B -
Is it Empty Packaging? (Vials, bottles)
Stream C
Step 2: Solvent Compatibility Check (For Liquid Waste)
MK-571 Sodium Salt is soluble in water and polar organic solvents.
-
Validation: Ensure the liquid waste carboy is rated for Organic Solvents (if DMSO/Methanol) or Aqueous Waste (if water only).
-
Expert Insight: Do not mix with strong acids (e.g., HCl). Acidification of the sodium salt can precipitate the free acid form of MK-571, causing sludge formation in waste containers which clogs disposal lines. Keep pH neutral or slightly basic (
).
Disposal Procedures (Step-by-Step)
Stream A: Solid Waste (Powder & Debris)
-
Applicability: Expired pure substance, spill cleanup materials, contaminated PPE.
-
Container: Wide-mouth HDPE jar or hazardous waste solid bin (yellow bag).
-
Labeling: Must read "Hazardous Waste - MK-571 Sodium Salt (Solid)."
-
Protocol:
-
Transfer solids using a dedicated spatula or funnel to prevent dusting.
-
If the powder is fine/dusty, dampen slightly with water or place inside a secondary sealable bag before placing in the waste bin to prevent inhalation risk for waste handlers.
-
Seal container immediately.
-
Stream B: Liquid Waste (Stock Solutions)
-
Applicability: Unused experimental solutions (e.g., LC-MS standards).
-
Container: Solvent-compatible carboy (HDPE or Glass).
-
Protocol:
-
Solvent Check: If dissolved in DMSO or Methanol, use the "Organic Solvent" waste stream (High BTU incineration). If dissolved in water, use "Aqueous Hazardous Waste."
-
Precipitation Check: Visually inspect for solids. If solids are present, treat as Stream A or re-dissolve.
-
Pour: Slowly decant into the carboy using a funnel.
-
Log: Record volume and concentration on the waste tag immediately.
-
Stream C: Empty Container Management (Triple Rinse Rule)
Federal regulations (RCRA) require containers to be "RCRA Empty" to be classified as non-hazardous trash.
-
Protocol:
-
Rinse 1: Add solvent (Water or Methanol) to ~10% volume. Cap and shake. Decant rinseate into Stream B (Liquid Waste).
-
Rinse 2: Repeat. Decant into Stream B.
-
Rinse 3: Repeat. Decant into Stream B.
-
Final Step: Deface the label (cross out "MK-571"). The bottle can now be recycled or thrown in regular glass trash.[2]
-
Disposal Decision Workflow
Figure 2: Operational decision tree for segregating MK-571-d6 waste streams to ensure regulatory compliance.
Regulatory Context & Compliance
This protocol is grounded in the following regulatory frameworks. Adherence protects your facility from fines and environmental liability.
-
EPA RCRA (40 CFR Part 266 Subpart P):
-
Ban on Sewering: As of 2019, the EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities and labs operating under these standards. MK-571 falls under this prohibition due to its bioactive nature.
-
-
Waste Coding:
-
While MK-571 is not P-listed (acutely toxic) or U-listed (toxic) by specific name, it is regulated as a characteristic hazardous waste if mixed with ignitable solvents (D001) or simply as Non-RCRA Regulated Hazardous Waste (state-dependent) requiring incineration due to toxicity profiles.
-
Best Practice: Label as "Non-Regulated Pharmaceutical Waste" if no flammable solvents are present, but mandate incineration.
-
References
-
United States Environmental Protection Agency (EPA) . (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). Retrieved from [Link][4]
-
National Institutes of Health (NIH) . (2022). NIH Drain Discharge Guide: Chemical Disposal Guidelines.[5] Retrieved from [Link]
-
PubChem . (n.d.). MK-571 Sodium Salt Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
A Researcher's Guide to Personal Protective Equipment for Handling MK-571-d6 Sodium Salt
As a Senior Application Scientist, it is understood that the integrity of your research is paramount. Equally important is ensuring your safety and the safety of your colleagues when handling potent, biologically active compounds. This guide provides essential, experience-driven safety and logistical information for handling MK-571-d6 Sodium Salt. The protocols herein are designed not as a rigid checklist, but as a self-validating system of best practices, explaining the causality behind each recommendation to foster a deeply ingrained culture of safety.
MK-571 is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1) and an inhibitor of multidrug resistance-associated proteins (MRPs), making it a valuable tool in both inflammation and cancer research.[1][2] Its deuterated form, MK-571-d6, is typically used in mass spectrometry-based analyses. While the deuterium labeling does not alter its fundamental chemical reactivity, the compound's high potency necessitates meticulous handling procedures.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is the first step in mitigating them. The compound is classified with several hazards that demand respect and careful planning.[3] The primary routes of exposure in a laboratory setting are inhalation of the powder, skin/eye contact, and accidental ingestion.
Table 1: GHS Hazard Classification for MK-571 Sodium Salt
| Hazard Class | Hazard Statement | GHS Code | Practical Implication in the Lab |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed.[3] | H302 | Accidental ingestion via contaminated hands or surfaces could lead to systemic effects. Strict personal hygiene is critical. |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | H315 | Direct contact can cause local inflammation and irritation. Intact gloves and a lab coat are necessary to prevent exposure. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | H319 | The fine powder or splashes of a solution can cause significant damage to the eyes. Proper eye protection is mandatory. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] | H335 | Inhaling the powder can irritate the respiratory tract. All handling of the solid form must be done within a certified chemical fume hood or other ventilated enclosure. |
Core Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is essential.[4][5]
-
Primary Engineering Control: Chemical Fume Hood The single most critical piece of safety equipment is a properly functioning chemical fume hood. All weighing, reconstitution, and aliquoting of solid this compound must be performed within a fume hood to contain the fine powder and prevent inhalation.[5]
-
Eye and Face Protection Standard safety glasses are insufficient. Chemical safety goggles that provide a seal around the eyes are required to protect against airborne powder and potential splashes during reconstitution.[6] A face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.
-
Hand Protection Nitrile gloves are the standard for preventing skin exposure to chemicals in a research setting.[6] Always double-glove when handling potent compounds. This practice allows for the safe removal of the outer glove immediately following a potential contamination without exposing the skin. Inspect gloves for any signs of degradation or punctures before use.
-
Body Protection A clean, buttoned lab coat serves to protect your skin and personal clothing from contamination.[6] Ensure the coat has long sleeves with tight-fitting cuffs. For any procedure with a higher risk of spillage, consider a chemically resistant apron worn over the lab coat.
Operational Plan: A Step-by-Step Handling Protocol
This protocol provides a systematic workflow for safely handling this compound from retrieval to storage.
Experimental Workflow for Handling this compound
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Lab Safety Equipment and Infra for High-Potency Drugs [worldpharmatoday.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
